Product packaging for ristomycinA,monosulfate(Cat. No.:CAS No. 90831-71-3)

ristomycinA,monosulfate

Cat. No.: B560348
CAS No.: 90831-71-3
M. Wt: 2166
InChI Key: HHRPQUHYQBGHHF-HGRVMTQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance in Chemical and Biological Research

Ristomycin was first isolated in the 1950s from the bacterium Nocardia lurida (now reclassified as Amycolatopsis lurida). asm.orgbiodatacorp.comkuleuven.be It was initially introduced as an antibiotic for treating staphylococcal and other Gram-positive bacterial infections. biodatacorp.comnih.gov Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the cross-linking of the peptidoglycan layer. nih.gov This mode of action is a hallmark of glycopeptide antibiotics and has made Ristomycin A a valuable subject in the study of antibiotic resistance and bacterial cell wall biosynthesis.

However, its clinical use as an antibiotic was short-lived due to observations of side effects, including thrombocytopenia (low platelet count) and platelet agglutination. nih.govcaymanchem.comnih.gov This seemingly adverse effect pivoted the compound’s primary application from therapeutics to diagnostics. Researchers discovered that Ristomycin A's ability to induce platelet aggregation was dependent on the presence of the von Willebrand factor (vWF), a crucial blood-clotting protein. biodatacorp.comtaylorandfrancis.com This discovery was transformative, establishing Ristomycin A as an essential in vitro diagnostic tool. nih.gov Today, the Ristocetin-induced platelet aggregation (RIPA) test and the Ristocetin (B1679390) cofactor assay are cornerstones in the diagnosis of von Willebrand disease (VWD) and Bernard-Soulier syndrome, two hereditary bleeding disorders. nih.govcaymanchem.combiodatacorp.comashpublications.org

Current Research Paradigms and Unaddressed Questions Pertaining to RistomycinA,Monosulfate

The contemporary research landscape for Ristomycin A is vibrant and multifaceted, largely driven by the challenge of antibiotic resistance and the tools of synthetic biology. A significant paradigm is "genome mining," where scientists scour the genomes of microorganisms to find "silent" or "cryptic" biosynthetic gene clusters (BGCs) that have the potential to produce novel or known compounds. nih.govresearchgate.net For years, despite its use, the specific gene cluster responsible for producing the type III glycopeptide Ristomycin A was unknown. nih.gov Recent research has successfully identified and activated this silent BGC in Amycolatopsis species. nih.govasm.org By introducing a transcriptional activator gene from another bacterium, researchers have been able to switch on the production of Ristomycin A in a genetically tractable host, opening avenues for optimizing its production and generating novel analogs. nih.govnih.gov

This leads to another major research focus: the generation of new antibiotics based on the Ristomycin scaffold. Scientists are creating semi-synthetic derivatives by modifying the aglycone (the non-sugar peptide core) or the extensive sugar moieties of the molecule. kuleuven.beacs.org The goal is to create derivatives that retain or enhance the potent antibacterial activity, including against resistant strains like MRSA and vancomycin-resistant enterococci (VRE), while eliminating the platelet-aggregating properties. kuleuven.beacs.org For instance, research has shown that removing a specific L-rhamnose sugar from Ristocetin A can abolish its platelet-aggregating effect. kuleuven.be

Despite these advances, several questions remain unaddressed:

  • Precise Mechanism of Action: While it is known that Ristomycin A facilitates the binding of vWF to the platelet receptor GpIb, the exact conformational changes and molecular interactions that trigger this event are not fully elucidated. biodatacorp.com
  • Structure-Activity Relationship: The precise contribution of each of the six sugar moieties to both antibacterial activity and platelet aggregation is still being mapped out. acs.orgnih.gov Understanding this is key to rationally designing new, safer derivatives.
  • Regulation of Biosynthesis: The intricate regulatory networks that control the expression of the Ristomycin biosynthetic gene cluster in its native producers are not completely understood, which could unlock further strategies for enhanced production. asm.orgnih.gov
  • Dimerization and Activity: Like other glycopeptides, Ristocetin A can form dimers and higher-order oligomers. rsc.org The role of this dimerization in its dual functions—antibacterial action and vWF binding—is an area of active investigation. rsc.org
  • < figure> < figcaption>Overview of Ristomycin A Biosynthetic Gene Cluster Research < table> < thead> < tr> < th>Research Area < th>Key Findings < th>Reference < /tr> < /thead> < tbody> < tr> < td>Gene Cluster Identification < td>The biosynthetic gene cluster (BGC) for Ristomycin A, a type III glycopeptide, was identified in Amycolatopsis species. < td> nih.govasm.orgsecondarymetabolites.org < /tr> < tr> < td>Activation of Silent Cluster < td>Heterologous expression of transcriptional activator genes (e.g., bbr, asrR) successfully activated the silent Ristomycin A BGC in A. japonicum. < td> nih.govasm.orgnih.gov < /tr> < tr> < td>Production Enhancement < td>Overexpression of regulatory genes has dramatically increased the production titer of Ristomycin A, making it more feasible for research and development. < td> nih.govresearchgate.net < /tr> < tr> < td>Engineering New Derivatives < td>Mutant strains and combinatorial biosynthesis approaches are being used to create novel Ristomycin glycoforms with potentially improved antimicrobial activity. < td> acs.orgnih.gov < /tr> < /tbody> < /table> < /figure>

    Interdisciplinary Research Perspectives on this compound

    The study of Ristomycin A, monosulfate is a prime example of interdisciplinary research, bridging multiple scientific fields to address complex challenges. jlabphy.orgahajournals.org This collaborative approach is essential for leveraging the compound's full potential.

  • Microbiology and Genetics: Researchers in these fields focus on the source of Ristomycin A. This includes isolating and identifying producing organisms like Amycolatopsis, as well as delving into their genomes to find and manipulate the biosynthetic gene clusters responsible for its production. nih.govnih.gov
  • Biochemistry and Chemical Biology: These disciplines are crucial for understanding the molecule's function. Biochemists study the enzymatic steps of the biosynthetic pathway and the interactions of Ristomycin A with its targets, such as the bacterial cell wall precursor Lipid II and the vWF-GpIb complex. nih.govacs.orgnih.gov
  • Medicinal and Synthetic Chemistry: Chemists work on modifying the structure of Ristomycin A to create new derivatives. kuleuven.be This involves complex organic synthesis to produce analogs with enhanced antibacterial efficacy and reduced side effects, contributing to the fight against antibiotic resistance. kuleuven.be
  • Hematology: This medical field relies heavily on Ristomycin A as a diagnostic agent. ashpublications.org Hematologists use Ristocetin-based assays to investigate platelet function and diagnose complex bleeding disorders, directly translating basic research findings into clinical practice. biodatacorp.comashpublications.orgmedmastery.com
  • Bioinformatics: The initial identification of the Ristomycin A gene cluster was made possible through bioinformatic tools that can predict the products of cryptic gene clusters from genomic data, demonstrating the power of computational biology in modern drug discovery. nih.govresearchgate.netasm.org
  • The synergy between these fields creates a powerful research pipeline. A genetic discovery in a microorganism can lead to a new compound, which is then characterized biochemically, modified chemically for improved properties, and finally applied in a clinical or diagnostic setting. The journey of Ristomycin A from antibiotic to a diagnostic staple and now a template for new drug development perfectly illustrates the value of such interdisciplinary collaboration. biodatacorp.comjlabphy.org

    Table of Mentioned Compounds

    < table> < thead> < tr> < th>Compound Name < /tr> < /thead> < tbody> < tr> < td>Ristomycin A, monosulfate < /tr> < tr> < td>Ristocetin A < /tr> < tr> < td>Vancomycin (B549263) < /tr> < tr> < td>Teicoplanin < /tr> < tr> < td>Balhimycin (B1255283) < /tr> < tr> < td>Oritavancin < /tr> < tr> < td>Telavancin (B1682011) < /tr> < tr> < td>Dalbavancin < /tr> < tr> < td>Actinoidin A < /tr> < tr> < td>Paleomycin < /tr> < tr> < td>4-methylcatechol < /tr> < tr> < td>Pyrrophenone < /tr> < tr> < td>Botrocetin < /tr> < /tbody> < /table>

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C95H112N8O48S B560348 ristomycinA,monosulfate CAS No. 90831-71-3

    Properties

    IUPAC Name

    [(2S,3R,4R,6R)-6-[[(1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-azaniumyl-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-52-methoxycarbonyl-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;sulfate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HHRPQUHYQBGHHF-YGXDAVPQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C95H112N8O48S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    2166.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Advanced Structural Elucidation and Conformational Dynamics of Ristomycina,monosulfate

    Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural determination of complex organic molecules like Ristomycin A, monosulfate. hyphadiscovery.comresearchgate.net Its ability to probe the local chemical environment of individual atoms provides invaluable insights into the molecule's connectivity and spatial arrangement. hyphadiscovery.com

    Multi-dimensional NMR Techniques for Elucidating Complex Ristomycin A, Monosulfate Structures

    The complexity of Ristomycin A, with its numerous chiral centers and large size, necessitates the use of multi-dimensional NMR techniques. vulcanchem.comnih.gov One-dimensional (1D) NMR spectra of such large molecules are often severely overcrowded, making unambiguous assignments challenging. researchgate.net Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for resolving this complexity. hyphadiscovery.comnih.gov

    Conformational Studies of Ristomycin A, Monosulfate in Solution

    The biological activity of Ristomycin A is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations upon binding to its target. NMR spectroscopy is a powerful tool for studying these conformational dynamics in solution, mimicking a more biologically relevant environment. nih.gov Studies on related glycopeptide antibiotics have shown that they can exist in different conformational states in solution. nih.govcore.ac.uk

    NMR studies have revealed that Ristomycin A can form dimers in solution, a process that can be influenced by the presence of its biological target. nih.govresearchgate.net The binding of Ristomycin A to bacterial cell wall precursor analogues, such as peptides ending in D-Ala-D-Ala, can be monitored by NMR, showing distinct changes in the chemical shifts and nuclear Overhauser effects (NOEs) of both the antibiotic and the peptide. nih.govrsc.org These changes provide detailed information about the binding interface and the conformational rearrangements that occur upon complex formation. jst.go.jp For instance, time-dependent NOE studies have been used to determine intermolecular distances in antibiotic-substrate complexes, providing a detailed picture of the binding pocket. acs.org

    Crystallographic Methods for Ristomycin A, Monosulfate Structure Determination

    While NMR provides detailed information about the solution-state structure, X-ray crystallography offers a high-resolution snapshot of the molecule in its crystalline form. wikipedia.orgyoutube.com This technique has been pivotal in revealing the precise three-dimensional arrangement of atoms in Ristomycin A and its complexes. nih.govresearchgate.net

    X-ray Diffraction (XRD) Analysis of Ristomycin A, Monosulfate Single Crystals and Powders

    Powder X-ray diffraction (PXRD) is another valuable technique, particularly for the characterization of the bulk properties of a crystalline solid. carleton.eduimrtest.com PXRD can be used to identify the crystalline phase of Ristomycin A, monosulfate and to assess its purity. sci-hub.sethermofisher.com While single-crystal XRD provides the most detailed atomic-level structure, PXRD is a rapid method for routine analysis and quality control. carleton.edu

    Key Crystallographic Data for Ristomycin A
    ParameterLigand-Free Ristomycin A Sulfate researchgate.netRistocetin (B1679390) A in Complex with a Bacterial Cell-Wall Mimetic nih.gov
    Space GroupP21 (monoclinic)Not explicitly stated in abstract
    ResolutionAtomic resolution1.0 Å
    Asymmetric UnitHomodimerComplex of Ristocetin A and peptide
    Key Structural FeatureBack-to-back dimer with two defined tetrasaccharide motifsBack-to-back dimer with concave binding pockets recognizing the cell-wall peptide

    Co-crystallization Studies with Biological Targets for Mechanistic Insights

    To understand the mechanism of action of Ristomycin A, it is crucial to study its interaction with its biological target, the D-Ala-D-Ala terminus of bacterial cell wall precursors. nih.gov Co-crystallization of Ristomycin A with synthetic peptide analogues of this target has provided invaluable mechanistic insights. nih.govresearchgate.net

    The crystal structure of Ristocetin A (which is identical to Ristomycin A) in complex with a bacterial cell-wall mimetic has been determined at a very high resolution of 1.0 Å. nih.govresearchgate.netrsc.org This structure clearly shows how the antibiotic forms a back-to-back dimer, creating a binding pocket that specifically recognizes the peptide ligand. nih.govresearchgate.net A comparison with other glycopeptide antibiotics like vancomycin (B549263) has highlighted both similarities and key differences in their modes of dimerization and ligand binding. nih.gov These co-crystal structures have also helped to explain the unique anticooperativity observed between dimerization and ligand binding in Ristocetin A. nih.govresearchgate.net

    Vibrational Spectroscopy Approaches for Ristomycin A, Monosulfate Characterization

    Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of complex molecules like ristomycin A monosulfate by identifying its constituent functional groups. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its covalent bonds. scienceready.com.au Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, providing a molecular fingerprint. scienceready.com.aulibretexts.org Conversely, Raman spectroscopy relies on the inelastic scattering of monochromatic light (Raman scattering) that interacts with the vibrational modes of molecules. ibsen.comwikipedia.org The resulting frequency shift in the scattered light provides a unique spectral signature corresponding to the molecule's specific bonds and symmetry. wikipedia.orgrenishaw.com

    For a molecule as structurally complex as ristomycin A, which contains a heptapeptide (B1575542) core, multiple sugar moieties, and numerous hydroxyl and amide groups, these techniques provide crucial information. researchgate.net IR spectroscopy is particularly adept at identifying polar bonds. For instance, the presence of hydroxyl (O-H) groups from the sugar residues and phenolic components would be indicated by strong, broad absorption bands. The amide linkages (N-H and C=O) of the peptide backbone would also produce distinct and identifiable peaks. scienceready.com.aulibretexts.org

    Raman spectroscopy offers complementary data. It is highly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the aromatic rings within the amino acid residues and the C-C backbone of the sugar units. renishaw.com The combination of both techniques allows for a comprehensive mapping of the functional groups present in ristomycin A monosulfate. While a specific experimental spectrum for ristomycin A monosulfate is not detailed in the provided search results, the expected characteristic absorptions can be tabulated based on the known functional groups within its structure.

    Interactive Data Table: Characteristic Vibrational Frequencies for Functional Groups in Ristomycin A

    Functional GroupBondCharacteristic Wavenumber (cm⁻¹)Spectroscopic Technique
    Alcohols/PhenolsO–H stretch3200–3600 (broad)IR
    Amines/AmidesN–H stretch3300–3500IR
    Amide IC=O stretch1600–1700IR
    Amide IIN-H bend, C-N stretch1500-1600IR
    Aromatic RingsC=C stretch1400–1600IR, Raman
    AlkanesC–H stretch2850–3000IR, Raman
    Ethers (Glycosidic)C–O stretch1000–1300IR
    SulfateS=O stretch1210-1320IR

    Spectroelectrochemical Investigations of RistomycinA,Monosulfate

    Spectroelectrochemistry is an advanced analytical method that combines electrochemical techniques with spectroscopy to investigate the spectral changes that occur in a molecule as it undergoes oxidation or reduction. This provides insight into the relationship between a molecule's electronic structure and its electrochemical properties. For complex glycopeptide antibiotics like ristomycin A, this technique can be particularly revealing. saj37th-hiroshima.com

    While specific spectroelectrochemical studies focused solely on ristomycin A monosulfate are not widely documented, the application of such methods to glycopeptides offers a powerful approach to understanding their mechanism of action. saj37th-hiroshima.comtu-berlin.de The core structure of ristomycin A contains phenolic groups which are electrochemically active and can undergo oxidation. By applying a potential and monitoring the simultaneous changes in UV-Vis or Circular Dichroism (CD) spectra, researchers could probe the electronic transitions of the aromatic systems and how they are affected by the redox state of the molecule.

    Mass Spectrometry Techniques in this compound Research

    Mass spectrometry is an indispensable analytical technique for the structural elucidation of complex natural products like ristomycin A. researchgate.net It allows for the precise determination of molecular weight and the detailed analysis of molecular structure through fragmentation.

    High-Resolution Mass Spectrometry for Molecular Structure Confirmation

    High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the molecular formula of a compound. savemyexams.com Unlike unit-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to four or more decimal places. savemyexams.comnelsonlabs.com This precision allows for the calculation of an exact elemental composition from a measured mass.

    For ristomycin A, HRMS has been used to confirm its complex molecular formula. nih.gov The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of this technique. nelsonlabs.com The confirmed molecular formula for the ristomycin A free base is C₉₅H₁₁₀N₈O₄₄, and for the monosulfate salt, it is C₉₅H₁₁₂N₈O₄₄ • SO₄.

    Interactive Data Table: Molecular Formula and Mass Data for Ristomycin A

    Compound FormMolecular FormulaMonoisotopic Mass (Da)Source
    Ristomycin A (free base)C₉₅H₁₁₀N₈O₄₄2066.6615888 nih.gov
    Ristomycin A, monosulfateC₉₅H₁₁₂N₈O₄₄ • SO₄2166.0 (Formula Weight)N/A

    Tandem Mass Spectrometry for Fragment Analysis

    Tandem mass spectrometry (MS/MS or MS²) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. wikipedia.org In a typical MS/MS experiment, an ion of interest (the precursor ion) is selected in the first stage of the mass spectrometer, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed in a second stage. wikipedia.org

    This method has been instrumental in confirming the structure of ristomycin A. researchgate.netnih.gov The fragmentation patterns provide a wealth of structural information. For a glycopeptide antibiotic, MS/MS analysis can reveal:

    Sugar sequence: The sequential loss of sugar residues from the precursor ion helps to identify the individual sugars and their order of attachment to the aglycone.

    Peptide backbone information: Fragmentation of the peptide core can lead to characteristic b- and y-type ions, which help to confirm the amino acid sequence. wikipedia.org

    Location of linkages: The analysis can show how the sugar moieties are connected to the peptide backbone.

    By piecing together the information from the different fragment ions, a detailed structural map of the entire molecule can be constructed, confirming the identity and arrangement of its complex components.

    Interactive Data Table: Conceptual Tandem MS Fragmentation of Ristomycin A

    Precursor Ion (m/z)Fragmentation EventProduct Ion (m/z)Structural Information Gained
    [M+H]⁺Loss of terminal rhamnose[M+H - 146]⁺Confirms presence of rhamnose
    [M+H]⁺Loss of terminal mannose[M+H - 162]⁺Confirms presence of mannose
    [M+H]⁺Loss of ristosamine[M+H - 161]⁺Confirms presence of ristosamine
    [M+H]⁺Cleavage of peptide bondy- or b-type ionsProvides amino acid sequence data
    [M+H]⁺Cleavage of glycosidic bondAglycone fragmentDetermines mass of the peptide core

    Biosynthetic Pathways and Heterologous Production of Ristomycina,monosulfate

    Identification and Characterization of Biosynthetic Gene Clusters for Ristomycin A, Monosulfate

    The complete biosynthetic gene cluster for Ristomycin A has been identified and characterized in several Amycolatopsis species. Notably, the cluster in Amycolatopsis japonicum MG417-CF17, referred to as the ris cluster, was initially found to be silent under standard laboratory conditions. nih.govasm.org Its activation was achieved through the heterologous expression of a transcriptional activator from another glycopeptide pathway. nih.govasm.org

    In another producer, Amycolatopsis sp. TNS106, the corresponding gene cluster is designated asr. nih.govasm.org Both the ris and asr clusters are substantial in size, spanning approximately 69 kilobases (kb). asm.orgnih.gov They are organized into 39 open reading frames (ORFs), which encode all the necessary enzymatic machinery for the biosynthesis of the Ristomycin A molecule. asm.orgnih.gov This includes enzymes for the synthesis of the core heptapeptide (B1575542), precursor amino acids, extensive post-synthesis modifications, as well as proteins responsible for regulation and self-resistance. nih.gov Comparative analysis of the ORFs with genes from other known glycopeptide clusters, such as those for balhimycin (B1255283) and teicoplanin, has been crucial in assigning their putative functions. nih.govfigshare.com

    Table 1: Organization of the Ristomycin A Biosynthetic Gene Cluster (ris/asr) A representative summary based on published data for Amycolatopsis sp.

    Gene (ORF)Putative FunctionCategory
    orf1DAHP synthase homologuePrecursor Biosynthesis
    orf4 (asrR/ajrR)StrR family transcriptional regulatorRegulation
    orf7-orf10TDP-L-epivancosamine biosynthesisSugar Biosynthesis
    orf12-orf14Putative biosynthetic operonBiosynthesis
    orf16, orf18, orf20, orf22, orf34Glycosyltransferases (Gtf)Tailoring
    orf17, orf21Methyltransferases (Mtf)Tailoring
    Multiple ORFsNon-ribosomal peptide synthetase (NRPS) modulesPeptide Assembly
    Multiple ORFsCytochrome P450 (Oxy) enzymesPeptide Cross-linking
    orf39VanH homologueResistance

    Enzymatic Mechanisms and Biochemical Transformations in Ristomycin A, Monosulfate Biosynthesis

    The biosynthesis of Ristomycin A begins with the assembly of its heptapeptide backbone by a large, multi-modular non-ribosomal peptide synthetase (NRPS). rsc.orgresearchgate.net This enzymatic assembly line selects and links the specific amino acid building blocks, including non-proteinogenic amino acids like 4-hydroxyphenylglycine (Hpg). rsc.orgresearchgate.net

    Following the peptide synthesis, a critical series of modifications occurs, catalyzed by cytochrome P450-dependent oxygenases (Oxy enzymes). These enzymes are responsible for the oxidative cross-linking of the aromatic side chains of the peptide, which creates the rigid, basket-like aglycone core characteristic of glycopeptide antibiotics. researchgate.netacs.org

    Subsequent tailoring steps are crucial for the final structure and activity of Ristomycin A. These post-assembly modifications are primarily carried out by a suite of glycosyltransferases (Gtfs) and methyltransferases (Mtfs) encoded within the BGC. nih.gov Recent studies have begun to elucidate the specific sequence and function of these enzymes. For instance, in Amycolatopsis sp. TNS106, the functions of the glycosyltransferases RgtfB and RgtfC, along with the carboxyl methyltransferase MtfA, have been confirmed through in vitro biochemical reactions. nih.gov These enzymes sequentially add the various sugar moieties to the aglycone and perform a final methylation. nih.gov The extensive glycosylation is a hallmark of Ristomycin A, a type III glycopeptide, and is critical to its biological function. nih.govnih.gov

    The entire process is under the control of regulatory proteins. The asrR gene, located within the cluster, encodes a positive regulator belonging to the StrR family of transcriptional activators. nih.govasm.org Deletion of asrR completely abolishes Ristomycin A production, confirming its essential role in activating the transcription of the biosynthetic genes. nih.govnih.gov

    Genetic Engineering Strategies for Enhanced Ristomycin A, Monosulfate Production

    A primary goal of understanding the Ristomycin A biosynthetic pathway is to enhance its production yield. Genetic engineering has proven to be a highly effective strategy. The most successful approach has been the manipulation of regulatory genes to increase the transcription of the entire biosynthetic gene cluster.

    In one study, the overexpression of the native cluster-situated regulator gene, asrR, in Amycolatopsis sp. TNS106 led to a dramatic increase in Ristomycin A production. nih.gov An even greater enhancement was achieved by overexpressing bbr, a heterologous StrR family regulatory gene from the balhimycin BGC of Amycolatopsis balhimycina. nih.govasm.org By placing these regulatory genes under the control of strong, constitutive promoters and using multiple gene copies, researchers achieved an approximately 60-fold improvement in the fermentation titer, reaching up to 4.01 g/L in flask cultures. nih.govasm.orgresearchgate.net This demonstrates that the native production is limited by the level of transcriptional activation.

    Another key strategy is the activation of silent gene clusters. The ris cluster in A. japonicum MG417-CF17 is not expressed under normal laboratory conditions. asm.orgacs.org However, by introducing the bbr activator gene from A. balhimycina, researchers were able to turn on this cryptic cluster and induce the production of Ristomycin A. nih.govasm.org This "genome mining" approach not only yields the desired compound from a previously non-producing strain but also provides a genetically tractable host for further optimization. nih.govnih.gov

    Table 2: Impact of Regulator Overexpression on Ristomycin A Production

    Strain / ModificationRegulator Gene UsedApproximate Fold-Increase in TiterFinal Titer
    Amycolatopsis sp. TNS106 (Wild-Type)asrR (native)1x (baseline)~67 mg/L
    Amycolatopsis sp. TNS106 (Engineered)asrR (overexpressed)~7x~485 mg/L
    Amycolatopsis sp. TNS106 (Engineered)bbr (heterologous, overexpressed)~60x4.01 g/L
    Amycolatopsis japonicum MG417-CF17 (Wild-Type)risR (native, silent)00
    Amycolatopsis japonicum MG417-CF17 (Engineered)bbr (heterologous, expressed)N/A (Activation)Production Induced

    Synthetic Biology Approaches for Ristomycin A, Monosulfate Analog Generation

    Synthetic biology offers powerful tools to go beyond yield enhancement and create novel Ristomycin A analogs with potentially improved properties. This is often achieved through combinatorial biosynthesis, where parts of the biosynthetic pathway are modified or swapped.

    A key strategy involves inactivating specific tailoring enzymes, particularly glycosyltransferases, to produce derivatives with different glycosylation patterns. nih.gov By generating a series of mutants in Amycolatopsis sp. TNS106, each lacking one or more glycosylation steps, researchers have successfully produced multiple Ristomycin glycoforms. nih.gov Characterization of these accumulated derivatives not only helps to delineate the natural sequence of post-assembly tailoring steps but also generates a library of new compounds. figshare.comnih.govacs.org

    These engineered mutant strains serve as versatile platforms for further diversification. nih.gov For example, a strain lacking a specific glycosyltransferase could be used to express glycosyltransferases from other glycopeptide pathways, potentially adding different sugar moieties to the Ristomycin A core. nih.gov This mix-and-match approach can lead to "new-to-nature" glycopeptide antibiotics. nih.gov Furthermore, precursor-directed biosynthesis, where synthetic analogs of the natural amino acid precursors are fed to the fermentation culture, can lead to their incorporation into the peptide backbone, although the success of this method is often limited by the specificity of the NRPS machinery. rsc.org

    Metabolic Engineering for Optimized Ristomycin A, Monosulfate Yields

    For Ristomycin A, a glycopeptide rich in aromatic amino acid residues, the shikimate pathway is a critical source of precursors like tyrosine. researchgate.net This pathway is often tightly feedback-regulated, which can limit the availability of these building blocks for antibiotic synthesis. A successful metabolic engineering strategy has been to overexpress key enzymes in the shikimate pathway within an Amycolatopsis producer. Specifically, overexpressing the gene for prephenate dehydratase (pdt), which is involved in the synthesis of phenylalanine from the precursor prephenate, was shown to improve the production of Ristomycin A in A. japonicum. This strategy helps to ensure an adequate supply of the aromatic amino acid precursors required for the assembly of the heptapeptide core.

    Other general metabolic engineering strategies applicable to Ristomycin A production include:

    Blocking Competing Pathways: Identifying and knocking out metabolic pathways that divert precursors away from Ristomycin A biosynthesis can increase the pool of available building blocks.

    Heterologous Gene Expression: As demonstrated with the bbr regulator, introducing beneficial genes from other organisms can enhance production. nih.gov

    Optimization of Fermentation Conditions: While not a direct genetic manipulation, optimizing culture media and fermentation parameters is a crucial complementary step to maximize the output from metabolically engineered strains. acs.org

    By combining targeted genetic engineering of the biosynthetic cluster with broader metabolic engineering of the host, it is possible to develop robust, high-yielding strains for the industrial production of Ristomycin A and its novel derivatives. nih.govresearchgate.net

    Mechanistic Investigations into Ristomycina,monosulfate S Biological Activities

    Molecular Target Identification and Validation for Ristomycin A, Monosulfate

    The biological activity of Ristomycin A, monosulfate stems from its precise interaction with specific molecular targets, which differ between bacteria and human platelets.

    In Bacteria: The primary antibacterial target of Ristomycin A, like other glycopeptide antibiotics, is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. nih.govontosight.airesearchgate.net The antibiotic possesses a rigid, cup-shaped structure formed by cross-linked aromatic amino acid residues, which is essential for this interaction. nih.govresearchgate.net By binding to the D-Ala-D-Ala moiety, Ristomycin A sterically hinders the subsequent transglycosylation and transpeptidation reactions, which are critical for assembling the bacterial cell wall. ontosight.ai This binding prevents the incorporation of new subunits into the growing peptidoglycan mesh, compromising the structural integrity of the cell wall. ontosight.ai The validation of this target has been confirmed through various biochemical assays and the observation that bacteria with altered cell wall precursor termini (e.g., D-alanyl-D-lactate) exhibit resistance. asm.org

    In Human Platelets: In a non-bacterial context, Ristomycin A's most well-known molecular target is the von Willebrand factor (vWF), a large glycoprotein (B1211001) in blood plasma. ncats.io Ristomycin A is thought to bind to a specific site on vWF, inducing a conformational change that exposes the binding site for the platelet glycoprotein Ib-IX-V complex (GPIb). ncats.ioscientificlabs.co.uk This interaction is the basis for the Ristocetin-induced platelet agglutination (RIPA) test, a key in vitro diagnostic assay used to assess vWF activity and diagnose conditions like von Willebrand disease and Bernard-Soulier syndrome. nih.govscientificlabs.co.uk

    Biological SystemPrimary Molecular TargetConsequence of Binding
    Gram-positive Bacteria D-alanyl-D-alanine (D-Ala-D-Ala) terminus of cell wall precursorsInhibition of peptidoglycan synthesis
    Human Platelets von Willebrand Factor (vWF)Induces conformational change, promoting binding to platelet GPIb

    Biochemical Pathways Modulated by Ristomycin A, Monosulfate Action

    The interaction of Ristomycin A with its molecular targets leads to the direct modulation of critical biochemical pathways.

    The principal pathway affected by Ristomycin A in bacteria is cell wall biosynthesis . ontosight.aisigmaaldrich.com By sequestering the D-Ala-D-Ala termini of lipid II and other peptidoglycan precursors, it effectively halts the final steps of cell wall construction. This interference disrupts the dynamic equilibrium of cell wall synthesis and degradation, which is essential for bacterial growth and division.

    In the context of its effects on platelets, Ristomycin A modulates the hemostasis pathway , specifically platelet adhesion. Its binding to vWF and subsequent interaction with the GPIb receptor on platelets initiates a cascade that leads to platelet agglutination, a process that mimics the initial stages of thrombus formation. ncats.ioscientificlabs.co.uksemanticscholar.org This activity is not enzymatic but rather a potentiation of a protein-protein interaction. ncats.io

    Cellular Responses and Signaling Cascades Influenced by Ristomycin A, Monosulfate

    Exposure to Ristomycin A elicits distinct cellular responses depending on the biological system.

    In bacteria, the inhibition of cell wall synthesis triggers a significant stress response. Studies in Bacillus subtilis have shown that exposure to ristocetin (B1679390) (a synonym for ristomycin) induces specific stress regulons, including the σW and σM regulons, which are known to respond to cell envelope-damaging agents. asm.org A key cellular response is the induction of the yoeB gene, which produces a cell wall-associated protein. asm.org The YoeB protein appears to protect the cell from excessive autolysis (self-destruction) by modulating the activity of autolysins, enzymes that break down the cell wall. asm.org Despite this protective response, sustained inhibition of cell wall synthesis ultimately leads to a loss of cell integrity, osmotic instability, and bacteriolysis. ontosight.ai

    In human platelets, the cellular response to Ristomycin A is rapid agglutination. scientificlabs.co.uk This is a direct consequence of the cross-linking of platelets via the Ristomycin A-vWF-GPIb bridge. This response is utilized diagnostically and is not part of a physiological signaling cascade in the same way as a typical agonist-receptor interaction. However, it has been noted that in certain clinical situations, such as in patients with uremia, the response to ristocetin is diminished, which may correlate with an increased bleeding tendency. scientificlabs.co.uk

    Genomic and Transcriptomic Profiling of Organisms Exposed to Ristomycin A, Monosulfate

    Genomic and transcriptomic analyses provide a global view of the changes in gene expression following exposure to a compound, offering deep mechanistic insights.

    Transcriptomic studies on bacteria have been crucial in elucidating the cellular response to cell wall-targeting antibiotics like Ristomycin A. In Bacillus subtilis, whole-genome transcriptomic profiling has confirmed that ristocetin is a potent inducer of genes involved in the cell wall stress response. asm.orgresearchgate.net This includes the upregulation of operons controlled by the LiaRS and BceRS two-component systems, which sense cell envelope stress. researchgate.net

    Furthermore, transcriptomic analysis has been applied to the producing organism itself, Amycolatopsis sp.. RNA sequencing (RNA-seq) and RT-qPCR experiments revealed that overexpression of regulatory genes, such as asrR and bbr, leads to a significant upregulation in the transcription of the ristomycin biosynthetic gene cluster (asr). nih.gov This demonstrates a positive regulatory circuit controlling the production of the antibiotic. These studies highlight how transcriptomics can be used both to understand the mechanism of action and to potentially engineer enhanced production of the compound. nih.gov

    Table of Selected Genes/Regulons Modulated by Ristomycin (Ristocetin)

    Organism Gene/Regulon Method of Analysis Observed Effect Reference
    Bacillus subtilis yoeB gene Transcriptional profiling, Mutant analysis Strong induction upon exposure asm.org
    Bacillus subtilis σW and σM regulons Transcriptional profiling Induction by cell wall stress asm.org

    Proteomic and Metabolomic Analysis of Ristomycin A, Monosulfate's Effects on Biological Systems

    Proteomics and metabolomics offer powerful platforms to investigate the global changes in protein and metabolite levels, respectively, providing a functional readout of the cellular state after perturbation by a compound like Ristomycin A. revespcardiol.org

    While specific, large-scale proteomic or metabolomic studies detailing the global effects of Ristomycin A exposure are not extensively documented in the provided search results, the mechanism of action allows for clear predictions of the expected changes.

    Proteomic Analysis: A proteomic approach, likely using mass spectrometry, would be expected to reveal significant changes in the expression of proteins involved in cell wall metabolism and stress responses in bacteria. revespcardiol.org One would anticipate an upregulation of proteins involved in the cell wall stress response, such as the YoeB protein identified in B. subtilis, and potentially compensatory enzymes involved in precursor synthesis. asm.org Conversely, enzymes whose function is inhibited might show altered expression or localization.

    Metabolomic Analysis: Metabolomic analysis, using techniques like LC-MS/MS, would provide a snapshot of the metabolic state of the cell. researchgate.netnih.gov In bacteria treated with Ristomycin A, it is highly probable that a targeted metabolomic analysis would show an accumulation of peptidoglycan precursors that cannot be incorporated into the cell wall, such as UDP-N-acetylmuramic acid-pentapeptide. researchgate.net Broader, untargeted metabolomics could reveal shifts in connected central metabolic pathways, such as amino acid and nucleotide biosynthesis, as the cell attempts to cope with the stress and halt in growth. numberanalytics.commdpi.com Such analyses are crucial for identifying not only the direct consequences of drug action but also the secondary, downstream effects on cellular metabolism. nih.govmdpi.com

    Preclinical Research Methodologies and Investigative Frameworks for Ristomycina,monosulfate

    In Vitro Studies on Ristomycin A, Monosulfate's Biological Interactions

    Ristomycin A, monosulfate, a glycopeptide antibiotic, has been the subject of numerous in vitro investigations to elucidate its biological activities. ontosight.ai These studies have primarily focused on two distinct effects: its antibacterial action and its ability to induce platelet aggregation. sigmaaldrich.combiodatacorp.com As an antibiotic, it belongs to the streptogramin class and demonstrates potent antimicrobial activity against a range of Gram-positive bacteria. ontosight.ai Its mechanism involves the inhibition of bacterial protein synthesis. ontosight.ai A conjugate of ristomycin A with polymyxin (B74138) B has been shown to possess a broad antimicrobial spectrum, inhibiting both gram-positive and gram-negative bacteria. nih.gov

    Separate from its antibacterial properties, ristomycin is widely utilized in hematology as a diagnostic agent. nih.gov It is known to activate platelets and induce their agglutination, a characteristic that is exploited in laboratory tests to assess platelet function and diagnose bleeding disorders like von Willebrand disease. sigmaaldrich.comnih.gov

    Cellular Assays for Target Engagement and Pathway Modulation

    Cellular assays are fundamental to understanding how ristomycin A, monosulfate engages its molecular targets and modulates cellular pathways. catapult.org.uk These assays provide a more physiologically relevant context than studies on isolated proteins. conceptlifesciences.com

    The primary antibacterial target of ristomycin A is the bacterial cell wall synthesis machinery. sigmaaldrich.com It engages its target by binding directly to the D-alanyl-D-alanine terminus of peptidoglycan precursors. biodatacorp.com This interaction physically obstructs the peptidoglycan chains from being incorporated into the growing cell wall, thereby inhibiting its synthesis. biodatacorp.comumn.edu

    In human platelets, the target engagement is more complex and indirect. Ristomycin A interacts with the von Willebrand factor (VWF), a large glycoprotein (B1211001) in blood plasma. biodatacorp.comwikipedia.org This binding induces a conformational change in VWF, exposing a binding site for the platelet surface receptor, glycoprotein Ib (GpIb). wikipedia.orgnih.gov The subsequent binding of the VWF-ristomycin complex to the GpIb receptor constitutes the primary target engagement on the platelet surface, leading to platelet agglutination and activation. nih.govwikipedia.org

    This engagement triggers downstream signaling pathways. Stimulation of the GpIb complex is known to generate thromboxane (B8750289) A2 and can lead to the secretion of adenosine (B11128) diphosphate (B83284) (ADP), further amplifying platelet activation. nih.gov Studies have shown that VWF-induced signaling involves the activation of Src family kinases and Extracellular signal-regulated kinase (Erk). nih.gov Furthermore, research using combinations of ristocetin (B1679390) and the chemokine CXCL12 at low doses revealed a synergistic induction of platelet activation mediated by the Rac pathway, which is, in turn, negatively regulated by the Rho/Rho-kinase pathway. researchgate.net

    Assay TypeCell TypeTargetPathway ModulatedKey Research Finding
    Bacterial Growth InhibitionGram-positive bacteria (e.g., B. subtilis)Peptidoglycan precursors (D-Ala-D-Ala)Cell Wall SynthesisInhibits bacterial growth by preventing cell wall construction. nih.gov
    Ristocetin-Induced Platelet Aggregation (RIPA)Human Plateletsvon Willebrand Factor (VWF) / Glycoprotein Ib (GpIb)Platelet Activation Cascade (Src kinases, Erk, Rac, Rho)Induces platelet aggregation by mediating the VWF-GpIb interaction. nih.govwikipedia.org
    GTP-Rho/Rac Pulldown AssayHuman PlateletsRho and Rac GTPasesRho/Rho-kinase and Rac signalingIn combination with CXCL12, synergistically activates platelets via Rac, which is negatively regulated by Rho/Rho-kinase. researchgate.net

    Enzyme Inhibition and Activation Studies of Ristomycin A, Monosulfate

    The biological effects of ristomycin A, monosulfate involve both the inhibition of certain biological processes and the activation of others, which can be studied through enzymatic and protein interaction assays.

    Enzyme Inhibition: The antibacterial activity of ristomycin A stems from its ability to inhibit cell wall synthesis. wikipedia.org While it interferes with the function of enzymes like transpeptidases that are crucial for cross-linking the peptidoglycan cell wall, it does so by binding to the enzyme's substrate (the D-Ala-D-Ala terminus of the peptidoglycan precursors) rather than directly inhibiting the enzyme itself. biodatacorp.comumn.edu This sequestration of the substrate prevents the transpeptidase enzymes from completing the cell wall structure.

    Protein Activation: In contrast to its inhibitory role in bacteria, ristomycin A acts as an activator in the context of hemostasis. sigmaaldrich.com It activates platelets not by direct enzymatic action but by inducing a critical conformational change in the von Willebrand factor (VWF). biodatacorp.com This change exposes the binding site on VWF for the platelet GpIb receptor. wikipedia.org Therefore, ristomycin is considered an allosteric activator of the VWF-GpIb interaction. ashpublications.org Recent research using nanobodies that target the autoinhibitory module (AIM) of VWF has further clarified this mechanism; disrupting this module, much like the action of ristomycin, leads to VWF activation and subsequent platelet binding. ashpublications.org

    Target Protein/ProcessEffectMechanism of ActionInvestigative Context
    Bacterial TranspeptidasesInhibition (Indirect)Binds to the D-Ala-D-Ala substrate of the enzyme, preventing peptidoglycan cross-linking. biodatacorp.comwikipedia.orgAntibacterial Activity
    von Willebrand Factor (VWF)ActivationInduces a conformational change in VWF, exposing its binding site for the platelet GpIb receptor. biodatacorp.comwikipedia.orgashpublications.orgPlatelet Aggregation
    Platelet AggregationActivationPromotes the interaction between VWF and the platelet GpIb receptor, initiating agglutination and signaling. sigmaaldrich.comnih.govHemostasis Research & Diagnostics

    Mechanism-based In Vitro Screening Methodologies

    Mechanism-based screening methodologies are designed to identify compounds that act on a specific biological process or pathway. For ristomycin A, these screens have been pivotal in both discovering its antibiotic properties and characterizing its effects on platelets.

    One of the foundational screening methods in antibiotic discovery is the growth inhibition assay. researchgate.net The activity of ristomycin A can be detected by observing the inhibition of growth of susceptible indicator organisms, such as Bacillus subtilis, in an agar (B569324) diffusion assay or by determining its minimum inhibitory concentration (MIC) through broth microdilution techniques. nih.govrsc.org These cell-based screens assess the compound's ability to interfere with essential life processes in their natural cellular context. researchgate.net

    For investigating its pro-aggregatory effects, the primary mechanism-based screen is Ristocetin-Induced Platelet Aggregation (RIPA). wikipedia.org This assay uses light transmission aggregometry to specifically measure the aggregation of platelet-rich plasma (PRP) that is dependent on the VWF-GpIb pathway. coachrom.com By adding ristomycin to PRP, researchers can quantitatively assess the function of this specific axis of hemostasis, making it an invaluable tool for diagnosing related disorders. biodatacorp.comwikipedia.org The assay can be modulated to probe specific signaling components; for instance, pre-treating platelets with inhibitors of downstream kinases can help elucidate the signaling cascade initiated by the VWF-GpIb interaction. nih.govresearchgate.net

    In Vivo Research Models for Investigating Ristomycin A, Monosulfate Activity

    While in vitro studies provide mechanistic insights, in vivo models are essential for understanding the biological activity of a compound within a complex, whole-organism system. parazapharma.com

    Non-mammalian Model Organisms for Primary Biological Activity Assessment

    Non-mammalian model organisms such as the zebrafish (Danio rerio), fruit fly (Drosophila melanogaster), and nematode worm (Caenorhabditis elegans) offer rapid and cost-effective platforms for primary biological activity assessment due to their genetic tractability and simpler physiology. nih.govresearchgate.netbiocenter.fi

    The zebrafish, in particular, has emerged as a valuable model for studying hemostasis and thrombosis. ahajournals.org Many of the coagulation and platelet function pathways in zebrafish are conserved with those in mammals, making it a suitable organism for initial in vivo screening of compounds that affect these processes. ahajournals.org Although specific studies detailing the use of ristomycin A in zebrafish were not found, this model organism presents a viable framework for investigating the in vivo consequences of its platelet-activating properties and for screening for genetic modifiers of its effects.

    Mammalian Preclinical Models for Biological Activity Research

    Mammalian models are critical for preclinical research, providing data that is more directly translatable to human physiology.

    To investigate the antibacterial efficacy of ristomycin A and its derivatives, murine infection models are commonly employed. For example, a neutropenic thigh infection model in mice using vancomycin-resistant Enterococcus (VRE) demonstrated that a derivative of ristomycin A could significantly reduce the bacterial load in the infected tissue. researchgate.net Other established systems include mouse models of lung sepsis, which can be used to evaluate the compound's performance against systemic infections. acs.org

    To study the compound's potent effects on hemostasis, various mammalian models are utilized. Platelet aggregation studies have been conducted using platelets from pigs, which showed aggregation in response to ristomycin. bio-conferences.org In vivo thrombosis models, primarily in mice, allow for the direct observation of thrombus formation following vascular injury, such as that induced by ferric chloride. ahajournals.org These models are instrumental in evaluating the in vivo thrombotic potential of a platelet-activating agent like ristomycin A. Furthermore, rehydrated freeze-dried platelets from mice and pigs have been used as models for in vivo testing, indicating their utility in transfusion-related research contexts. oup.com

    Mammalian ModelResearch AreaInvestigative FrameworkReported Findings / Potential Application
    MouseAntibacterial EfficacyNeutropenic thigh infection model (VRE)A ristomycin A derivative significantly lowered bacterial load. researchgate.net
    MouseThrombosisFerric chloride-induced arterial injuryStandard model to assess in vivo thrombus formation, applicable for studying pro-aggregatory agents. ahajournals.org
    Pig (Piglet)Platelet FunctionIn vitro platelet aggregation using plasmaDemonstrated platelet aggregation in response to ristomycin. bio-conferences.org
    Mouse / PigCellular PhysiologyIn vivo testing of rehydrated, freeze-dried plateletsRehydrated platelets show regulation of key physiological elements. oup.com

    Pharmacodynamic Research in Preclinical Models

    Pharmacodynamic (PD) studies in preclinical models are essential to characterize the biochemical and physiological effects of Ristomycin A, monosulfate and its mechanism of action. These investigations provide the foundational knowledge for its potential therapeutic application. A key aspect of the pharmacodynamic profile of glycopeptide antibiotics like ristomycin is their interaction with bacterial cell wall synthesis. pnas.org

    Preclinical pharmacodynamic assessments for Ristomycin A would typically involve a variety of in vitro and in vivo models. In vitro studies are designed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive bacteria. This provides a quantitative measure of the antibiotic's potency. For instance, studies on similar glycopeptides have demonstrated potent activity against strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov

    A notable characteristic of ristomycin is its ability to induce platelet aggregation in the presence of von Willebrand factor (vWF). nih.gov This unique pharmacodynamic property, while limiting its systemic therapeutic use due to the risk of thrombocytopenia, has been harnessed for diagnostic purposes in hematology. nih.gov Preclinical studies in animal models, such as cynomolgus monkeys, have been used to evaluate this specific effect, often comparing it to other agents that affect platelet function. For example, the inhibitory effect on ristocetin-induced platelet aggregation is a key parameter measured in the preclinical assessment of new antithrombotic drugs.

    The table below summarizes typical preclinical pharmacodynamic investigations relevant to Ristomycin A.

    Investigation Type Model Key Parameters Measured Purpose
    In Vitro SusceptibilityBroth microdilutionMinimum Inhibitory Concentration (MIC)Determine intrinsic antimicrobial potency against various bacterial strains.
    Platelet Aggregation AssayHuman or animal plateletsRistocetin-induced platelet aggregationCharacterize the interaction with von Willebrand factor and its effect on platelets. aai.org
    In Vivo EfficacyMurine infection models (e.g., thigh, lung)Bacterial burden reduction (CFU counts)Evaluate antimicrobial activity in a living system and establish exposure-response relationships. nih.gov

    Metabolic Fate and Excretion Studies in Preclinical Models

    Understanding the absorption, distribution, metabolism, and excretion (ADME) of Ristomycin A, monosulfate is critical for its development. Preclinical ADME studies are typically conducted in various animal species to predict the compound's behavior in humans. fda.gov

    The primary goal of metabolite identification is to determine the chemical structures of all significant metabolites formed in the body. This is crucial as metabolites can have different pharmacological or toxicological profiles compared to the parent drug. For complex molecules like Ristomycin A, this process involves the use of advanced analytical techniques.

    In preclinical studies, biological samples such as plasma, urine, and feces from test animals are collected after administration of the compound. These samples are then analyzed, often using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, to separate and identify the parent drug and its metabolites. nih.gov For instance, the identification of ristomycin A itself in fermentation broths of Amycolatopsis species was confirmed using HPLC and UPLC-HRESI-MS. nih.govresearchgate.net

    While specific metabolic pathways for Ristomycin A, monosulfate are not extensively detailed in publicly available literature, studies on its biosynthesis reveal several related structures, such as desmethyl ristocetin A and ristocetin B, which could potentially be metabolites. secondarymetabolites.org The process of identifying metabolites in preclinical species like rats and dogs is a standard component of an Investigational New Drug (IND) application. fda.gov

    The following table outlines the common methodologies used for metabolite identification.

    Methodology Purpose Typical Output
    High-Performance Liquid Chromatography (HPLC)Separation of parent drug from metabolites in biological fluids. nih.govChromatogram showing distinct peaks for each compound.
    High-Resolution Mass Spectrometry (HRMS)Determination of the accurate mass and elemental composition of metabolites. researchgate.netMass spectrum with precise m/z values, aiding in formula determination.
    Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolites by fragmentation analysis. nih.govFragmentation pattern providing clues to the metabolite's structure.
    Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural confirmation of isolated metabolites. nih.govDetailed structural information, including stereochemistry.

    Biotransformation of drugs is primarily mediated by enzymes, which can be broadly categorized into Phase I and Phase II reactions. diva-portal.org Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules. diva-portal.org

    For glycopeptide antibiotics, the enzymatic processes involved in their biosynthesis are complex and have been a subject of significant research. The biosynthesis of the ristomycin aglycone, for example, involves cytochrome P450 enzymes that create oxidative cross-links. asm.org While these are biosynthetic enzymes, the potential for similar enzymes in the liver (the primary site of drug metabolism) to act on Ristomycin A would be a key area of investigation in preclinical studies.

    In vitro studies using liver microsomes and hepatocytes from different species (e.g., rat, dog, human) are standard practice to investigate enzymatic biotransformations. fda.gov These studies help to identify the primary enzymes responsible for metabolism, such as cytochrome P450 (CYP) isoforms. For example, studies on the biosynthesis of related glycopeptides have identified various glycosyltransferases (Gtf) and other tailoring enzymes that modify the core structure. acs.orgacs.orgfrontiersin.org Understanding which of these modifications might be reversed or altered by metabolic enzymes is crucial. For instance, the removal or addition of sugar moieties by glycosyltransferases has been shown to significantly impact the antibacterial activity of ristomycin glycoforms. acs.org

    The enzymatic cascade involved in the biosynthesis of the glycopeptide scaffold, including the action of Oxy enzymes for cyclization, has been studied in vitro. acs.org While these are not metabolic enzymes in the traditional sense, they provide insight into the types of enzymatic transformations the molecule can undergo.

    Metabolite Identification and Characterization in Biological Systems

    Investigational New Drug (IND)-Enabling Study Design Considerations for Ristomycin A, Monosulfate

    Before a new drug can be tested in humans, an Investigational New Drug (IND) application must be submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA). nih.gov This application must contain sufficient preclinical data to demonstrate that the drug is reasonably safe for initial use in humans. researchgate.net

    All pivotal preclinical safety studies submitted in an IND application must be conducted in compliance with Good Laboratory Practice (GLP) regulations. researchgate.netlabmanager.com GLP is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. labmanager.com

    GLP compliance ensures the quality, integrity, and reliability of the data. labmanager.comkcasbio.com Key aspects of GLP compliance include:

    Facilities: The testing facility must be of suitable size, construction, and design to facilitate proper conduct of the study. labmanager.com

    Standard Operating Procedures (SOPs): Written SOPs for all routine procedures must be maintained and followed. labmanager.com This includes procedures for animal care, handling of the test article, data collection, and equipment maintenance.

    Personnel: All personnel involved in the study must have the necessary education, training, and experience.

    Quality Assurance Unit (QAU): An independent QAU is required to monitor the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations.

    Documentation and Record Keeping: Every step of the study must be meticulously documented, and all records and specimens must be retained for a specified period. labmanager.comlabforward.io

    For a compound like Ristomycin A, monosulfate, specific challenges in GLP studies might arise, such as ensuring the stability of the compound in the dosing formulations and developing validated methods to handle potential interferences in biological assays. labmanager.com

    The table below outlines the core components of GLP in preclinical research.

    GLP Component Description Regulatory Reference
    Test Facility Management Defines responsibilities for ensuring GLP compliance.21 CFR Part 58 Subpart B
    Quality Assurance Unit Independent unit responsible for monitoring study integrity. kcasbio.com21 CFR Part 58 Subpart C
    Facilities Requirements for animal care, test substance handling, and laboratory operations. labmanager.com21 CFR Part 58 Subpart D
    Apparatus, Materials, and Reagents Specifications for equipment and materials used in the study.21 CFR Part 58 Subpart E
    Test Systems Procedures for the handling and care of the biological system used (e.g., animals).21 CFR Part 58 Subpart F
    Test and Control Articles Requirements for the receipt, handling, and mixing of the drug and placebo.21 CFR Part 58 Subpart G
    Protocol and Conduct of a Nonclinical Laboratory Study Mandates a written protocol and adherence to it during the study.21 CFR Part 58 Subpart J
    Records and Reports Detailed requirements for data recording, final report content, and archiving. labmanager.com21 CFR Part 58 Subpart K

    Reliable quantitative data is the cornerstone of preclinical research. Therefore, the development and validation of analytical and bioanalytical methods are critical components of an IND-enabling program. au.dk A bioanalytical method is a set of procedures for the collection, processing, storage, and analysis of a biological matrix for a chemical entity. au.dk

    For Ristomycin A, monosulfate, this would involve developing methods to accurately measure its concentration in biological fluids like plasma and urine. nih.gov Given its chemical nature, liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS would likely be the technology of choice. bioanalysis-zone.com

    The validation process ensures that the analytical method is suitable for its intended purpose. ich.org Key validation parameters, as outlined by regulatory guidelines from bodies like the EMA and ICH, include: ich.orgeuropa.eu

    Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

    Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov

    Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. nih.gov

    Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

    Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. nih.gov

    Recovery: The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. nih.gov

    Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals. nih.gov

    The following table summarizes the key parameters for bioanalytical method validation.

    Validation Parameter Description Typical Acceptance Criteria
    Accuracy Closeness of mean test results to the true concentration.Within ±15% of the nominal value (±20% at LLOQ). nih.gov
    Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.gov
    Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.Response of interfering peaks <20% of LLOQ. nih.gov
    Lower Limit of Quantification (LLOQ) The lowest quantifiable concentration.Must be determined with acceptable accuracy and precision. nih.gov
    Stability Analyte stability under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop).Concentration deviation within ±15% of the initial concentration. nih.gov

    Molecular Epidemiology and Mechanisms of Antimicrobial Resistance to Ristomycina,monosulfate

    Emergence and Spread of Ristomycin A, Monosulfate Resistance in Microbial Populations

    The emergence of resistance to glycopeptide antibiotics, a class that includes ristomycin A, is a significant concern in clinical and environmental settings. While specific epidemiological data for ristomycin A resistance is not as extensively documented as for vancomycin (B549263), the underlying principles of emergence and spread are shared among this class of antibiotics. The use of antimicrobial agents creates a selective pressure that favors the survival and proliferation of resistant microbial strains. semanticscholar.org Initially, a susceptible bacterial population may contain a very small fraction of cells with pre-existing mutations that confer resistance. nih.gov Exposure to the antibiotic eliminates the susceptible majority, allowing the resistant subpopulation to be selected and to multiply. nih.gov

    The spread of resistance is facilitated by the horizontal transfer of genetic material between bacteria. nih.govwikipedia.org This process allows resistance determinants to move between different species and strains, contributing to the dissemination of resistance in diverse microbial populations. nih.govwikipedia.org The presence of antibiotics in the environment, stemming from human and agricultural use, acts as a continuous driver for the selection and spread of resistance genes. tudelft.nl The origin of many glycopeptide resistance genes is believed to be the antibiotic-producing organisms themselves, such as soil-dwelling actinobacteria, which possess these genes for self-protection. mdpi.com From this environmental reservoir, resistance genes can be transferred to pathogenic bacteria. nih.gov

    Genetic Determinants and Mobile Genetic Elements Conferring Ristomycin A, Monosulfate Resistance

    Resistance to ristomycin A, like other glycopeptide antibiotics, is primarily mediated by specific genetic determinants. These genes are often located on mobile genetic elements (MGEs), which play a crucial role in their dissemination. nih.govwikipedia.orgmdpi.com MGEs such as plasmids, transposons, and integrons can move within and between bacterial genomes, facilitating the rapid spread of resistance. nih.govmdpi.comnih.gov

    The most well-characterized genetic determinants of glycopeptide resistance are the van gene clusters. mdpi.comasm.orgnih.gov These clusters encode enzymes that modify the antibiotic's target site. For instance, the vanHAX gene cluster is responsible for the production of D-alanyl-D-lactate (D-Ala-D-Lac) instead of the usual D-alanyl-D-alanine (D-Ala-D-Ala) terminus in the peptidoglycan precursor, which significantly reduces the binding affinity of glycopeptide antibiotics. mdpi.comnih.gov

    The ristomycin biosynthetic gene cluster itself, identified in Amycolatopsis species, contains genes predicted to confer self-resistance. asm.orgnih.gov For example, the ris cluster in Amycolatopsis japonicum includes genes homologous to the van resistance genes. nih.gov

    Below is a table detailing some of the key genetic determinants and their functions in conferring resistance to glycopeptide antibiotics like ristomycin A.

    Gene/ClusterFunction of Encoded Protein(s)Role in ResistanceMobile Genetic Element Association
    vanA D-Ala-D-Lac ligaseCatalyzes the formation of D-Ala-D-Lac, modifying the antibiotic target site. mdpi.comnih.govOften found on transposons within plasmids. mdpi.com
    vanH D-lactate dehydrogenaseReduces pyruvate (B1213749) to D-lactate for incorporation into the peptidoglycan precursor. mdpi.comnih.govTypically part of the vanA operon on MGEs. mdpi.com
    vanX D,D-dipeptidaseHydrolyzes D-Ala-D-Ala, preventing its incorporation into the cell wall precursor. mdpi.comnih.govPart of the vanA operon. mdpi.com
    vanS Sensor histidine kinasePart of a two-component system that senses the presence of glycopeptides and activates vanR. mdpi.comAssociated with van gene clusters. mdpi.com
    vanR Response regulatorTranscriptional activator for the van resistance genes. mdpi.comAssociated with van gene clusters. mdpi.com
    ABC Transporters Efflux pumpsActively transport the antibiotic out of the bacterial cell. researchgate.netreactgroup.orgCan be located on chromosomes or plasmids. mdpi.com

    Biochemical Mechanisms of Ristomycin A, Monosulfate Inactivation or Target Modification by Resistant Organisms

    The primary biochemical mechanism of resistance to ristomycin A and other glycopeptides involves the modification of the antibiotic's target, the D-Ala-D-Ala terminus of the lipid II peptidoglycan precursor. nih.govjournalagent.com

    Target Modification:

    Resistant bacteria alter the structure of the peptidoglycan precursor to reduce the binding affinity of the antibiotic. This is achieved by the enzymatic machinery encoded by the van gene clusters. nih.gov The process involves:

    Synthesis of D-Ala-D-Lac: The VanH enzyme reduces pyruvate to D-lactate. mdpi.comnih.gov Subsequently, the VanA ligase synthesizes the D-Ala-D-Lac dipeptide. mdpi.comnih.gov

    Elimination of D-Ala-D-Ala: The VanX dipeptidase cleaves any pre-existing D-Ala-D-Ala, preventing its incorporation into the cell wall. mdpi.comnih.gov

    Incorporation of D-Ala-D-Lac: The modified D-Ala-D-Lac is then incorporated into the pentapeptide chain of the peptidoglycan precursor.

    This substitution of D-lactate for D-alanine results in the loss of a critical hydrogen bond between the antibiotic and its target, leading to a 1,000-fold reduction in binding affinity and conferring resistance. nih.gov

    Enzymatic Inactivation:

    While target modification is the most prominent resistance mechanism, enzymatic inactivation of the antibiotic itself is another strategy employed by bacteria. mdpi.com This can occur through:

    Hydrolysis: Enzymes like β-lactamases can degrade the antibiotic molecule, although this is more characteristic of resistance to β-lactam antibiotics. mdpi.com

    Chemical Modification: Bacteria can produce enzymes that add chemical groups, such as phosphate (B84403) or acetyl groups, to the antibiotic molecule, rendering it inactive. mdpi.com

    The following table summarizes the key biochemical mechanisms of resistance.

    MechanismDescriptionKey Enzymes/Proteins
    Target Site Modification Alteration of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lac. nih.govjournalagent.comVanH, VanA, VanX. mdpi.comnih.gov
    Antibiotic Efflux Pumping the antibiotic out of the cell to reduce its intracellular concentration. reactgroup.orgABC transporters and other efflux pumps. researchgate.netreactgroup.org
    Enzymatic Inactivation Covalent modification or degradation of the antibiotic molecule. mdpi.comPhosphotransferases, Acetyltransferases. mdpi.com

    Surveillance Methodologies for Ristomycin A, Monosulfate Resistance

    Effective surveillance is crucial for monitoring the emergence and spread of antibiotic resistance. nih.govplos.org Methodologies for ristomycin A resistance surveillance encompass a range of phenotypic and genotypic approaches.

    Phenotypic Surveillance:

    Antimicrobial Susceptibility Testing (AST): Standard laboratory methods such as broth microdilution or disk diffusion are used to determine the minimum inhibitory concentration (MIC) of ristomycin A against bacterial isolates. This provides a direct measure of the level of resistance.

    Bioassays: Specific bioassays can be developed to screen for glycopeptide activity and, consequently, resistance. For example, a two-step cell wall bioactivity screen has been used to identify glycopeptide-producing strains by first detecting a generalized cell wall stress response and then specifically selecting for the induction of glycopeptide resistance genes. nih.govnih.gov

    Genotypic and Molecular Surveillance:

    PCR and DNA Sequencing: These methods are used to detect the presence of known resistance genes, such as the van gene clusters, in bacterial isolates. nih.gov Whole-genome sequencing provides a comprehensive view of all potential resistance determinants and mobile genetic elements within a bacterial genome. asm.orgnih.gov

    Metagenomics: This approach allows for the analysis of the collective genetic material from an environmental sample, enabling the identification of resistance genes in complex microbial communities without the need for culturing individual organisms. tudelft.nl This is particularly useful for tracking the environmental reservoir of resistance genes.

    Molecular Typing: Techniques like multilocus sequence typing (MLST) and pulsed-field gel electrophoresis (PFGE) are used to study the clonal spread of resistant strains, helping to understand the epidemiology of resistance. nih.gov

    Global surveillance programs like the World Health Organization's Global Antimicrobial Resistance Surveillance System (GLASS) collect and analyze data on antibiotic resistance from various countries, although specific data for ristomycin A may be limited.

    Evolutionary Dynamics of Ristomycin A, Monosulfate Resistance

    The evolution of antibiotic resistance is a dynamic process driven by mutation, selection, and horizontal gene transfer. nih.govmari-odu.orgplos.org The evolutionary trajectory of resistance to ristomycin A is influenced by several factors:

    Selective Pressure: The presence and concentration of the antibiotic in the environment directly influence the rate at which resistance evolves. semanticscholar.orgnih.gov

    Fitness Cost: The acquisition of resistance mutations or genes can sometimes impose a fitness cost on the bacterium in the absence of the antibiotic. nih.gov This cost can affect the stability and spread of the resistance trait.

    Genetic Plasticity: The ability of bacteria to acquire new genetic material through horizontal gene transfer significantly accelerates the evolution and spread of resistance, allowing for the rapid dissemination of pre-existing resistance mechanisms. wikipedia.orgmdpi.com

    Population Dynamics: The structure and diversity of microbial populations influence the evolutionary pathways of resistance. lshtm.ac.uk For instance, in a large and diverse population, multiple resistance mutations may arise independently.

    Mathematical models can be used to predict the evolutionary dynamics of resistance based on factors like the distribution of fitness effects of mutations and the drug's dose-response characteristics. plos.org For some antibiotics, resistance evolves through a limited number of reproducible mutational paths, while for others, the evolutionary landscape is much broader. plos.org The evolutionary dynamics of resistance to a particular antibiotic can have significant implications for treatment strategies and the long-term utility of the drug.

    Development of Research Models for Studying Ristomycin A, Monosulfate Resistance

    The study of ristomycin A resistance has benefited from the development of various research models, primarily utilizing non-pathogenic, genetically tractable bacteria.

    Streptomyces coelicolor : This bacterium has emerged as a key model organism for studying glycopeptide resistance. asm.org Although it does not produce glycopeptide antibiotics, it possesses a van gene cluster (vanRSJKHAX) and has been instrumental in elucidating the molecular mechanisms of resistance and their regulation. asm.org The development of specific mutant strains, such as a ΔfemX mutant that is dependent on the presence of vancomycin for growth, has provided a powerful tool for screening for glycopeptide antibiotics. nih.gov

    Amycolatopsis Species: Various species of Amycolatopsis are natural producers of glycopeptide antibiotics, including ristomycin. semanticscholar.orgasm.org The identification and characterization of the ristomycin biosynthetic gene cluster in Amycolatopsis japonicum and a novel Amycolatopsis strain have provided direct insights into the genetic basis of ristomycin production and self-resistance. asm.orgnih.gov Genetic manipulation of these strains, such as the heterologous expression of transcriptional activators, has been used to activate silent gene clusters and overproduce ristomycin A, facilitating further study. nih.govnih.gov

    In Vitro Systems: Biochemical assays using purified enzymes and substrates are essential for dissecting the specific molecular interactions involved in resistance. For example, studying the interaction of ristocetin (B1679390) with peptides and bacteria using techniques like magnetic beads can provide detailed information on the mechanism of action and resistance. researchgate.net

    These models allow researchers to investigate the genetic and biochemical basis of resistance in a controlled environment, screen for new antibiotics, and explore the evolutionary pathways of resistance. nih.govnih.gov

    Chemical Synthesis and Derivatization Strategies for Ristomycina,monosulfate Analogs

    Total Synthesis Approaches to Ristomycin A, Monosulfate and its Stereoisomers

    The total synthesis of the ristocetin (B1679390) aglycon, the core peptide structure of ristomycin A, represents a significant achievement in organic chemistry. A notable strategy employed a modular and highly convergent approach. acs.orgacs.org This involved the separate synthesis of two key fragments, the ABCD and EFG ring systems, which were later coupled to form the complete tetracyclic structure.

    The synthesis of the ABCD ring system, which is also a common feature in other glycopeptide antibiotics like vancomycin (B549263), was achieved in 12 steps. acs.orgacs.org Key reactions in this sequence included:

    An intramolecular aromatic nucleophilic substitution (SNAr) reaction to form the 16-membered CD diaryl ether ring system. acs.orgacs.org

    A diastereoselective Suzuki coupling to create the AB biaryl linkage. acs.orgacs.org

    A macrolactamization to close the 12-membered AB ring system. acs.orgacs.org

    Similarly, the EFG ring system was constructed in 13 steps. acs.orgacs.org This synthesis featured:

    An intermolecular SNAr reaction for the formation of the FG diaryl ether. acs.orgacs.org

    A highly efficient macrolactamization to form the amide bond between residues 1 and 2. acs.orgacs.org

    The final coupling of the ABCD and EFG fragments and the subsequent closure of the 16-membered DE ring system via another diastereoselective SNAr reaction yielded the complete ristocetin tetracyclic aglycon. acs.orgacs.org This convergent strategy allows for the potential synthesis of various stereoisomers by modifying the stereochemistry of the individual amino acid building blocks.

    Another approach focused on the application of ruthenium-mediated SNAr methodology for the synthesis of the diaryl ether linkages present in the ristocetin A aglycone. ohiolink.edu This research targeted the synthesis of the F-O-G subunit via an intermolecular SNAr reaction. ohiolink.edu Although challenges such as competing demetalation were encountered, they were overcome by optimizing reaction conditions, ultimately demonstrating the feasibility of this method for constructing key structural motifs of ristocetin A. ohiolink.edu

    Semi-synthetic Modifications for Novel Ristomycin A, Monosulfate Derivatives

    Semi-synthetic modification of the natural ristomycin A scaffold offers a more direct route to novel derivatives with potentially improved properties. These modifications often target specific functional groups on the aglycon or the sugar moieties.

    One common strategy involves the derivatization of the N-terminal primary amine of the aglycoristocetin. kuleuven.be For instance, fluorescent isoindole and benzoisoindole derivatives have been synthesized through a three-component reaction involving the N-terminal amine, o-phthalaldehyde (B127526) (or its analogs), and various thiols. kuleuven.be These modifications not only introduce a fluorescent tag for mechanistic studies but also can enhance the biological activity of the parent molecule. kuleuven.be

    Another approach focuses on the removal or modification of the sugar residues. It has been observed that the removal of the L-rhamnose moiety from ristocetin A can eliminate its platelet-aggregating property, a significant side effect that has limited its clinical use. kuleuven.be The resulting aglycoristocetin can then serve as a scaffold for further derivatization. For example, lipophilic side chains have been introduced at the N-terminus to improve antibacterial and antiviral activities. researchgate.net

    The synthesis of ristobiose and ristotriose, oligosaccharide components of ristomycin A, has also been achieved, confirming their structures as 2-O-α-D-mannopyranosyl-D-glucose and O-α-L-rhamnopyranosyl-(1→6)-O-[α-D-mannopyranosyl-(1→2)]-D-glucose, respectively. nih.gov This knowledge is crucial for understanding the role of the carbohydrate units and for designing novel glycosylated analogs.

    Structure-Activity Relationship (SAR) Studies of Ristomycin A, Monosulfate Analogs

    Structure-activity relationship (SAR) studies are pivotal in understanding how chemical structure influences biological activity and in guiding the design of more potent and selective analogs. For ristomycin A derivatives, SAR studies have revealed several key insights.

    Importance of the Aglycon Core: The heptapeptide (B1575542) core is essential for the antibiotic activity of glycopeptides. asm.org Modifications to the phenolic groups within the aglycon have been shown to impact both antibiotic and platelet-agglutinating activities. nih.gov Altering these groups can lead to a loss of activity, which can be restored by regenerating the phenolic hydroxyls, highlighting their importance in binding to the bacterial cell wall precursor, Lipid II. nih.gov

    Role of Sugar Moieties: The sugar residues play a complex role in the activity of ristomycin A. While the complete removal of all sugar moieties to form the aglycon can lead to a decrease in antibacterial activity, selective removal of certain sugars can be beneficial. As mentioned earlier, the removal of the L-rhamnose unit eliminates the undesirable platelet aggregation effect. kuleuven.be Furthermore, SAR studies on aglycoristocetin derivatives have shown that the absence of sugar substituents is a requirement for anti-influenza virus activity. researchgate.net

    Influence of Lipophilicity: The introduction of lipophilic substituents, particularly at the N-terminus of the aglycoristocetin, has been a successful strategy for enhancing biological activity. kuleuven.beresearchgate.net The addition of a phenylbenzyl side chain, for example, significantly improves antiviral efficacy. researchgate.net However, there isn't always a direct correlation between the degree of lipophilicity and biological activity, suggesting that other factors such as the specific nature and positioning of the lipophilic group are also important. kuleuven.be

    A comparative study of derivatives of aglycoristocetin, aglycovancomycin, and aglycoteicoplanin revealed that the anti-influenza activity is specific to the aglycoristocetin scaffold. researchgate.net This underscores the unique structural features of the ristocetin core that are crucial for this particular biological activity.

    Computational Chemistry and Rational Design in Ristomycin A, Monosulfate Derivative Development

    Computational chemistry has emerged as a powerful tool in the rational design of new ristomycin A derivatives. cuny.edu By providing insights into the molecular interactions and energetic properties of these complex molecules, computational methods can help predict the biological activity of novel analogs and guide synthetic efforts. cuny.edu

    Quantum mechanics-based calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of ristomycin A and its derivatives. researchgate.net These methods can help to understand the nature of the interactions between the antibiotic and its biological target, the bacterial cell wall precursor. researchgate.net For instance, computational analysis can elucidate the role of specific functional groups in binding and help to predict how modifications will affect this interaction.

    Molecular modeling and docking studies can be employed to visualize the binding of ristomycin A analogs to their target. This can provide a structural basis for understanding SAR data and for designing new derivatives with improved binding affinity. For example, computational studies can help to identify optimal sites for modification and to predict the effect of adding or removing certain functional groups.

    Furthermore, computational methods can be used to predict the pharmacokinetic properties of new derivatives, such as their absorption, distribution, metabolism, and excretion (ADME). researchgate.net This is a crucial aspect of drug development, as it helps to identify candidates with favorable drug-like properties.

    Chemoenzymatic Synthesis of Ristomycin A, Monosulfate and its Variants

    Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to create complex molecules like ristomycin A and its analogs. nih.gov This approach leverages the power of enzymes, particularly those involved in the natural biosynthesis of glycopeptide antibiotics, to perform challenging chemical transformations with high stereo- and regioselectivity. acs.org

    The biosynthesis of glycopeptide antibiotics involves nonribosomal peptide synthetases (NRPSs) and a suite of tailoring enzymes, including cytochrome P450 enzymes responsible for oxidative cross-linking and glycosyltransferases that attach the sugar moieties. acs.orgresearchgate.net Understanding the function of these enzymes opens up possibilities for their use in chemoenzymatic strategies.

    For example, glycosyltransferases from the ristomycin biosynthetic gene cluster could potentially be used to glycosylate synthetic aglycon scaffolds, allowing for the creation of novel glycovariants. researchgate.netfrontiersin.org A deeper understanding of how these enzymes function is crucial for their effective application in chemoenzymatic synthesis and combinatorial biosynthesis to generate new glycosylated antibiotics. frontiersin.org

    Similarly, the cytochrome P450 enzymes (Oxy enzymes) that catalyze the formation of the cross-linked peptide core are of great interest. acs.org Studies on the Oxy enzymes from other glycopeptide biosynthetic pathways have shown that they can exhibit a degree of substrate promiscuity, which can be exploited to produce novel peptide scaffolds. nih.gov

    Chemoenzymatic strategies can also involve the use of enzymes to modify chemically synthesized precursors. For instance, a chemically synthesized peptide could be subjected to enzymatic cyclization or glycosylation to produce the final product. nih.gov This approach allows for the incorporation of unnatural amino acids or other building blocks through chemical synthesis, which can then be processed by enzymes to generate a diverse range of analogs.

    The activation of silent biosynthetic gene clusters, such as the one responsible for ristomycin A production in Amycolatopsis japonicum, provides access to the enzymatic machinery for its synthesis. nih.gov This opens up opportunities for genetic engineering of the producing strain to generate novel derivatives or to overproduce specific intermediates for use in chemoenzymatic synthesis.

    Biotechnological Production and Process Optimization for Ristomycina,monosulfate

    Fermentation Process Development and Optimization for Ristomycin A, Monosulfate Biosynthesis

    The biosynthesis of Ristomycin A is primarily achieved through fermentation using specific strains of actinomycetes, particularly from the genus Amycolatopsis. nih.gov The development of an efficient fermentation process is critical for maximizing the production of this complex molecule.

    Initial studies identified Amycolatopsis lurida as a natural producer of Ristomycin A. nih.gov However, many wild-type strains produce the antibiotic at low levels or have biosynthetic gene clusters that are not expressed under standard laboratory conditions, known as "silent" or "cryptic" gene clusters. nih.gov A significant breakthrough in Ristomycin A production was the identification and activation of a silent gene cluster in Amycolatopsis japonicum. nih.govuni-tuebingen.de This was achieved by introducing a transcriptional activator gene, bbr, from the balhimycin (B1255283) biosynthetic pathway of Amycolatopsis balhimycina, which successfully induced the production of Ristomycin A. nih.gov

    Further optimization has focused on genetic and metabolic engineering of the producer strains. In one study, Amycolatopsis sp. strain TNS106 was identified as a producer of Ristomycin A as the sole component, which simplifies downstream processing. nih.gov The fermentation titer in this strain was dramatically improved by overexpressing its native StrR family regulatory gene, asrR, or the heterologous bbr gene. nih.govnih.gov This strategy led to a remarkable 60-fold increase in Ristomycin A production, reaching a titer of 4.01 g/L in flask culture. nih.govnih.govresearchgate.net These genetic manipulations upregulate the transcription of the entire ristomycin biosynthetic gene cluster, thereby boosting production. nih.govnih.gov

    The composition of the fermentation medium and the physical parameters are also crucial for optimal biosynthesis. Various media have been utilized, including Tryptic Soy Broth (TSB) for seed cultures and specialized production media like R5 and SAM (containing soytone, glucose, NaCl, and glycerol). nih.govnih.gov Optimization of these components, along with parameters like temperature, pH, and aeration, is essential for high-yield fermentation.

    Table 1: Fermentation Parameters for Ristomycin A Production

    ParameterConditionSource
    Producing Organism Amycolatopsis japonicum /pRM4-bbrAba nih.govasm.org
    Amycolatopsis sp. strain TNS106 (engineered) nih.gov
    Seed Medium Tryptic Soy Broth (TSB) nih.govnih.govasm.org
    Fermentation Medium R5 Medium, SAM Fermentation Medium nih.govnih.gov
    Temperature 27°C - 30°C nih.govnih.govasm.org
    Agitation 220 rpm (flask), 1,000 rpm (fermentor) nih.govnih.govasm.org
    Aeration (Fermentor) 0.5 vol/vol/min nih.govasm.org
    pH 7.2 - 7.4 nih.gov
    Optimized Yield 4.01 g/L (flask culture) nih.govnih.govresearchgate.net

    Downstream Processing and Purification Techniques for Ristomycin A, Monosulfate

    Downstream processing involves the recovery and purification of Ristomycin A from the fermentation broth to obtain a high-purity product. europa.eu This multi-step process begins after the fermentation is complete.

    The first step is the separation of the microbial biomass (the Amycolatopsis cells) from the liquid culture medium, which contains the dissolved Ristomycin A. This is typically achieved by centrifugation or filtration. nih.govasm.org

    The clarified supernatant is then subjected to purification, often starting with adsorption chromatography. nih.govasm.org Adsorbent resins like Diaion HP-20 or Amberlite XAD16 are added to the supernatant. nih.govasm.org These resins bind Ristomycin A and other hydrophobic molecules, effectively concentrating the product and removing polar impurities. The resin is then washed, and the product is eluted using an organic solvent. nih.gov

    Further purification is accomplished using chromatographic techniques. biopharminternational.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly reported method for purifying Ristomycin A. nih.gov This technique separates compounds based on their hydrophobicity. A C18 column is frequently used, and elution is performed with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govnih.gov For larger-scale purification, semi-preparative HPLC systems are employed. nih.govasm.org Additionally, ion-exchange chromatography can be a valuable method for purifying glycopeptide antibiotics, potentially separating them based on their charge properties. google.com

    Table 2: General Scheme for Downstream Processing of Ristomycin A

    StepTechniquePurposeSource
    1. Harvest & Clarification Centrifugation / FiltrationRemoval of microbial cells from the broth. nih.govasm.orgbiopharminternational.com
    2. Product Capture Adsorption Chromatography (e.g., Diaion HP-20, Amberlite XAD16)Concentration of Ristomycin A from the clarified supernatant. nih.govasm.org
    3. High-Resolution Purification Reversed-Phase HPLC (RP-HPLC)Separation of Ristomycin A from closely related impurities. nih.gov
    4. Final Product Preparation Desalting / LyophilizationRemoval of salts and solvents to obtain the final, stable monosulfate powder. nih.govasm.org

    Scale-up Considerations for Ristomycin A, Monosulfate Production

    Scaling up the production of Ristomycin A from laboratory shake flasks to industrial-scale fermentors presents several challenges that must be addressed to maintain yield and productivity. This transition requires careful optimization of process parameters to replicate the conditions that were successful at the smaller scale.

    One key aspect is maintaining optimal oxygen transfer and mixing. In a study scaling up Ristomycin A production with A. japonicum, the process was moved from shake flasks to a 20-liter fermentor. nih.govasm.orgresearchgate.netuni-tuebingen.de Specific parameters were defined, including an agitation rate of 1,000 rpm and an aeration rate of 0.5 volumes of air per volume of medium per minute (vvm). nih.govasm.org These conditions are crucial for providing sufficient dissolved oxygen to the aerobic Amycolatopsis cells and ensuring a homogeneous distribution of nutrients and cells throughout the reactor.

    The inoculation procedure is also a critical scale-up parameter. The fermentor is typically inoculated with a percentage of a well-grown seed culture. For the 20-liter scale, a 2% (v/v) inoculum from a 48-hour seed culture grown in Tryptic Soy Broth was used. nih.govasm.org The age and health of the seed culture are vital for ensuring a rapid and productive start to the fermentation.

    Process monitoring and control become more complex at a larger scale. Parameters such as pH, temperature, dissolved oxygen, and nutrient levels must be monitored in real-time and controlled within narrow ranges to ensure consistent production. The downstream processing methods must also be scalable, requiring larger chromatography columns and equipment capable of handling larger volumes of broth and solvent. biopharminternational.com

    Quality Control and Analytical Method Development for Ristomycin A, Monosulfate Production

    Robust quality control and analytical methods are essential throughout the production process to monitor the biosynthesis of Ristomycin A and to ensure the purity and identity of the final product.

    High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique. oup.com HPLC coupled with a Diode Array Detector (DAD) allows for the quantification of Ristomycin A in fermentation broth samples and during purification. nih.govnih.gov The compound is identified by comparing its retention time and UV spectrum to a purified Ristomycin A standard. researchgate.netresearchgate.net

    For unequivocal identification and structural confirmation, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. nih.gov

    HPLC-Mass Spectrometry (HPLC-MS) and tandem MS (MS/MS) are used to confirm the molecular weight of the produced compound and to obtain fragmentation patterns that are characteristic of the Ristomycin A structure. nih.govasm.orgresearchgate.net High-Resolution Mass Spectrometry (HRESI-MS) provides highly accurate mass data, further confirming the elemental composition. nih.govresearchgate.net

    Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing for the complete confirmation of the chemical structure of the isolated Ristomycin A by comparing its spectra to that of a known standard. nih.gov

    These analytical methods are not only used for final product release but also as in-process controls. For instance, HPLC can be used to monitor the progress of the fermentation, helping to determine the optimal harvest time. nih.gov During purification, fractions from chromatographic separations are analyzed to identify those containing the pure product. nih.gov For quantitative analyses, the use of an internal standard, such as ristocetin (B1679390) itself in different matrices, can improve the accuracy and reproducibility of the method. uea.ac.uknih.gov

    Table 3: Analytical Methods for Quality Control of Ristomycin A

    Analytical MethodApplicationSource
    HPLC-DAD Quantification and purity assessment during fermentation and purification. nih.govnih.gov
    HPLC-MS/MS Confirmation of molecular weight and structural fragments. nih.govasm.orgresearchgate.net
    HRESI-MS High-accuracy mass determination for formula confirmation. nih.govresearchgate.net
    NMR Spectroscopy Definitive structural elucidation and confirmation. nih.gov
    Bioassay Assessment of antibiotic activity against sensitive organisms (e.g., Bacillus subtilis). nih.govresearchgate.net

    Interactions of Ristomycina,monosulfate with Host Systems and Microbiomes in Research Contexts

    Impact of Ristomycin A, Monosulfate on Microbial Community Structure and Function

    In research settings, the introduction of an antibiotic often disrupts the delicate balance of a microbial ecosystem. mdpi.com Studies on various antibiotics have shown that such perturbations can lead to either an increase or decrease in bacterial richness and diversity, depending on the specific compound and the context. rsc.orgplos.org For example, some antibiotics have been observed to increase the number of unique operational taxonomic units (OTUs) in soil microbiomes. mdpi.com Functionally, these shifts can affect critical metabolic pathways within the microbiome, such as amino acid and carbohydrate metabolism. rsc.org The alteration of microbial community structure can also influence the prevalence of antibiotic-resistant bacteria. rsc.org Given that Ristomycin A is a glycopeptide antibiotic with potent activity against Gram-positive bacteria, its introduction into a mixed microbial community would be expected to selectively decrease the population of susceptible bacteria, thereby altering the community structure and its collective metabolic functions. nih.govnih.gov

    Table 1: Potential Effects of a Glycopeptide Antibiotic like Ristomycin A on Microbial Communities

    Aspect of Microbial Community Potential Impact Supporting Evidence Context
    Community Structure Alteration in the relative abundance of bacterial phyla, with a likely decrease in Firmicutes and other Gram-positive bacteria.Antibiotics are known to shift the abundance of dominant community members. nih.gov
    Species Diversity & Richness Potential decrease in overall bacterial diversity due to the elimination of susceptible species.Bacterial communities were observed to be less diverse after environmental shifts. plos.org
    Microbial Function Changes in the metabolic output of the community, potentially affecting the production of metabolites like short-chain fatty acids.Exercise-induced microbiota shifts were linked to changes in short-chain fatty acid production. nih.gov Inhibition of specific microbial enzymes can reshape microbiome function. nih.gov
    Resistance Profile Potential for an increase in the proportion of intrinsically resistant bacteria (e.g., Gram-negative bacteria) and selection for resistant strains.Ofloxacin exposure promoted the relative abundance of ofloxacin-resistant bacterial species in one study. rsc.org

    Pharmacogenomic Investigations of Host Responses to Ristomycin A, Monosulfate in Research Models

    Pharmacogenomics, the study of how genes affect a person's response to drugs, is critical for understanding the variable effects of compounds among different individuals. researchgate.net Although Ristomycin A is primarily used as a diagnostic reagent today, its history provides a compelling case for pharmacogenomic influence. nih.gov The clinical use of Ristomycin was halted due to side effects, including the induction of platelet aggregation and thrombocytopenia, which occurred in some patients but not others. nih.gov This variability in host response strongly suggests an underlying genetic basis.

    The most well-characterized host interaction is Ristomycin's ability to bind to the von Willebrand Factor (VWF), a large glycoprotein (B1211001) in the blood essential for hemostasis. researchgate.net This interaction is the foundation of the Ristocetin (B1679390) Cofactor Activity test, used to diagnose von Willebrand Disease (VWD), a hereditary bleeding disorder caused by defects in the VWF gene. nih.govnih.gov Ristomycin induces a conformational change in the VWF protein, promoting its binding to the platelet receptor GpIb and causing platelet aggregation. researchgate.net

    Therefore, an individual's response to Ristomycin A is directly tied to the genetic makeup of their VWF gene. Variations or mutations in this gene can lead to a deficient or dysfunctional VWF protein, resulting in an abnormal response in diagnostic tests that use Ristomycin. This represents a clear, albeit specialized, example of a pharmacogenomic interaction where host genetics dictate the phenotypic response to the compound.

    Table 2: Pharmacogenomic Profile of Ristomycin A Interaction

    Host Factor Gene Interaction with Ristomycin A, Monosulfate Resulting Phenotype
    von Willebrand Factor VWFRistomycin A binds to the VWF protein, inducing a conformational change that facilitates its interaction with platelet GpIb.In individuals with normal VWF, this leads to platelet aggregation. In individuals with certain VWF mutations (von Willebrand Disease), this response is diminished or absent. nih.govresearchgate.net
    Host Immune System VariousAs with many antibiotics, Ristomycin A could potentially modulate host gene expression related to inflammatory responses.The specific impact on host inflammatory gene expression has not been extensively detailed in available research. scispace.com

    Mechanisms of Interaction with Host Biological Macromolecules

    Ristomycin A, monosulfate interacts with specific biological macromolecules, which is fundamental to its mechanism of action and its effects on host systems. While its primary antibacterial target is the D-alanyl-D-alanine moiety of peptidoglycan precursors in bacterial cell walls, its interactions extend to host macromolecules. atsu.edu

    The most significant interaction with a host macromolecule is with the von Willebrand Factor (VWF). researchgate.net Research using techniques like light scattering and atomic force microscopy has shown that Ristomycin binding induces the self-association of VWF in solution. researchgate.net This process involves the initial formation of fibrils that then interact to create larger supramolecular structures, mimicking the effect of high shear stress in the circulatory system and triggering platelet plug formation. researchgate.net This specific protein-ligand interaction is a cooperative phenomenon where the binding of Ristomycin alters the conformation and function of the VWF macromolecule. researchgate.net

    Additionally, glycopeptide antibiotics as a class are known to interact with nucleic acids. The regulatory proteins involved in Ristomycin's own biosynthesis, such as AsrR and Bbr, possess DNA-binding domains that recognize and bind to specific promoter regions of genes. nih.govresearchgate.net Other antibiotics, like Actinomycin D, are known to bind directly to guanine (B1146940) residues in DNA, which blocks transcription. atsu.edu While direct binding of Ristomycin A to host DNA is not as well-documented as its VWF interaction, this remains a potential mechanism of interaction with host macromolecules characteristic of this class of compounds.

    Table 3: Interactions of Ristomycin A, Monosulfate with Host Macromolecules

    Host Macromolecule Mechanism of Interaction Functional Consequence
    von Willebrand Factor (VWF) Binds to the VWF protein, triggering conformational changes and self-aggregation. researchgate.netPromotes binding of VWF to platelet receptor GpIb, inducing platelet aggregation. nih.govresearchgate.net
    DNA (potential) Potential to bind to DNA, a known mechanism for some related antibiotics. atsu.eduCould theoretically interfere with DNA replication or transcription, though this is not a primary reported mechanism in hosts.

    Computational and Theoretical Approaches in Ristomycina,monosulfate Research

    Molecular Docking and Dynamics Simulations for Target Binding

    Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as ristomycin A, and its biological target at an atomic level. These methods have been crucial in elucidating the mechanism of action for glycopeptide antibiotics.

    Research has shown that ristomycin A, like other glycopeptide antibiotics, functions by binding to the C-terminal D-Ala-D-Ala moiety of bacterial cell wall precursors, thereby inhibiting peptidoglycan synthesis. annualreviews.orgrsc.org High-resolution crystal structures of the complex between ristomycin A and a cell-wall mimetic, N-acetyl-Lys-d-Ala-d-Ala, have been determined, providing a detailed view of the binding interactions. nih.gov

    Key findings from these computational and structural studies include:

    Dimerization: Ristomycin A forms a back-to-back homodimer, creating a concave binding pocket that recognizes the peptide ligand. nih.gov

    Asymmetric Binding: The structure reveals an asymmetry in the orientation of the tetrasaccharide chain attached to the ristomycin A molecule. This creates two distinct ligand-binding environments within the dimer, which provides a structural explanation for the antibiotic's anticooperative binding behavior. nih.gov

    Structural Comparison with Vancomycin (B549263): While both ristomycin and vancomycin bind to the same target, modeling studies indicate significant differences. The bulky tetrasaccharide and mannose sugar moieties on ristomycin A wrap extensively around the bound ligand, making it less accessible compared to when it is bound to vancomycin. nih.gov This structural feature prevents the kind of "face-to-face" supramolecular assemblies observed with vancomycin, which are thought to increase binding avidity to bacterial targets. nih.gov

    Interaction Forces: Early nuclear magnetic resonance (NMR) studies and computer simulations have helped to map the specific hydrogen bonds and hydrophobic interactions that stabilize the antibiotic-ligand complex. annualreviews.orgjst.go.jp For instance, the N-methyl-leucine residue of the antibiotic is believed to form part of a carboxylate binding pocket, providing hydrophobic shielding for the interaction. annualreviews.org Electrospray ionization mass spectrometry (ESI-MS) has also been employed to compare the relative binding strengths of ristomycin and vancomycin with target peptides.

    Computational TechniqueApplication in Ristomycin A ResearchKey InsightsReference
    X-ray CrystallographyDetermination of the 3D structure of ristocetin (B1679390) A in complex with a cell-wall mimetic.Revealed back-to-back dimerization and asymmetric ligand binding pockets. nih.gov
    Molecular ModelingComparison of ristocetin A and vancomycin oligomerization potential.Showed that bulky sugar groups on ristocetin A prevent face-to-face assemblies seen in vancomycin. nih.gov
    Molecular Dynamics (MD) SimulationsStudying the flexibility and conformational changes of the antibiotic-ligand complex.Provides insights into the dynamic nature of the binding and the stability of interactions over time. researchgate.netnih.gov
    Molecular DockingPredicting the binding pose and affinity of ristocetin A to its target.Helps understand enantiorecognition and the specific interactions driving binding. researchgate.netresearchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Modeling of Ristomycin A, Monosulfate Analogs

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. neovarsity.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

    While specific QSAR studies focusing exclusively on ristomycin A, monosulfate analogs are not extensively documented in public literature, the methodology has been widely applied to the broader class of glycopeptide antibiotics and their mimics. nih.govacs.org These studies establish a clear framework for how such an analysis could be performed for ristomycin A.

    A typical QSAR study for glycopeptide antibiotic analogs involves:

    Data Set Compilation: A collection of structurally related compounds (analogs) with experimentally measured biological activities is assembled. nih.gov

    Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include empirical descriptors (e.g., constitutional, topological, geometrical) and quantum-chemical descriptors (e.g., dipole moment, orbital energies). nih.gov

    Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms like Random Forests (RFs), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

    Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used in model development. nih.govresearchgate.net

    For example, a QSAR classification approach was successfully used to predict the antitumor and antibiotic activities of a large set of compounds from natural sources using a combination of empirical (CDK) and semi-empirical quantum-chemical (PM6) descriptors. nih.gov In another study on synthetic receptors that mimic vancomycin, a statistical QSAR analysis demonstrated that hydrogen bonding and electrostatic interactions were the predominant factors controlling binding activity. rsc.org These examples highlight how QSAR can distill complex structural information into predictive models to guide the synthesis of improved ristomycin A analogs.

    QSAR ComponentDescriptionExample from Glycopeptide ResearchReference
    Objective To build a predictive model linking chemical structure to biological activity.Predicting the antibiotic activity of new glycopeptide analogs. rsc.orgnih.gov
    Molecular Descriptors Numerical representations of molecular properties (e.g., size, shape, electronics).CDK (empirical) and PM6 (quantum-chemical) descriptors. nih.gov
    Statistical Methods Algorithms used to create the correlation model.Random Forests (RFs), Support Vector Machines (SVMs). nih.gov
    Validation Process to assess the model's accuracy and predictive power.Use of an external test set of compounds to evaluate predictive r2. researchgate.net

    In Silico Prediction of Ristomycin A, Monosulfate Biological Activities

    In silico prediction refers to the use of computational models to forecast the biological properties of a molecule, including its potential therapeutic activities, metabolic fate, and toxicity. This approach is particularly valuable in the early stages of research for screening large virtual libraries of compounds and for hypothesizing new functions for existing molecules. nih.gov

    A prominent example in ristomycin research is the use of bioinformatic tools to identify its biosynthetic gene cluster (BGC). Researchers performed genome mining on the bacterium Amycolatopsis japonicum and identified a silent gene cluster predicted to be responsible for producing a type III glycopeptide. asm.orgnih.gov Based on the gene sequence and bioinformatic analysis, they deduced that ristomycin was the likely product. asm.org This in silico prediction was subsequently confirmed through chemical analyses (HPLC, MS, NMR) after activating the gene cluster. asm.orgnih.gov

    General-purpose prediction platforms can also be applied to ristomycin A, monosulfate. The Way2Drug server, for instance, hosts the PASS (Prediction of Activity Spectra for Substances) online tool, which predicts a wide range of biological activities for a given chemical structure based on structure-activity relationships derived from a massive database of known drugs and bioactive compounds. researchgate.netway2drug.com By inputting the structure of ristomycin A, monosulfate, researchers could generate hypotheses about potential new therapeutic applications beyond its known antibacterial and diagnostic uses. researchgate.net These predictions, while probabilistic, can guide future experimental testing.

    In Silico MethodApplicationExample in Ristomycin/Glycopeptide ResearchReference
    Genome Mining/BioinformaticsIdentifying biosynthetic gene clusters for natural products.Prediction and subsequent confirmation of the ristomycin A gene cluster in Amycolatopsis species. asm.orgnih.gov
    PASS (Prediction of Activity Spectra for Substances)Predicting a broad spectrum of potential biological activities.Can be used to generate novel therapeutic hypotheses for ristomycin A by comparing its structure to a database of known active compounds. researchgate.netway2drug.com
    Virtual ScreeningScreening large compound libraries against a biological target.Identifying potential new glycopeptide antibiotics from marine natural product databases. nih.gov
    ADMET PredictionPredicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a molecule.Assessing the drug-likeness of novel synthesized analogs of antibiotics. plos.org

    Cheminformatics and Data Mining for Ristomycin A, Monosulfate Research

    Cheminformatics is an interdisciplinary field that combines computer science, data analysis, and chemistry to analyze and interpret chemical data. neovarsity.org It provides the essential infrastructure for managing the vast amounts of data generated in modern chemical and biological research and for extracting meaningful knowledge from it. researchgate.net

    In the context of ristomycin A, monosulfate, cheminformatics plays a central role in several areas:

    Natural Product Discovery: As mentioned, genome mining is a key data mining technique that scans bacterial genomes for sequences homologous to known antibiotic biosynthesis genes. asm.orgnih.gov This has been instrumental in identifying the BGC for ristomycin and offers a powerful tool for discovering novel glycopeptides from other microorganisms. nih.govnih.gov

    Structural Elucidation: Cheminformatics tools are used to process and interpret complex data from analytical instruments like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). asm.orgnih.gov These tools help in assembling spectral data to confirm the chemical structure of isolated or synthesized compounds, as was done to verify the production of ristomycin A. asm.org

    Database Management: Chemical databases store structural and activity information for millions of compounds. Cheminformatics enables the efficient searching and analysis of these databases, for example, to find all known ristomycin analogs or to identify compounds with similar structural motifs for further investigation.

    Virtual Screening and Lead Optimization: The entire process of virtual screening, from preparing compound libraries and protein targets to analyzing docking results, is a core cheminformatics workflow. nih.govresearchgate.net It allows researchers to computationally screen thousands or millions of potential molecules to identify a smaller, more manageable set of "hits" for experimental validation. nih.gov

    The integration of these computational approaches—from precise molecular dynamics to large-scale data mining—provides a multi-faceted platform for advancing research on ristomycin A, monosulfate, facilitating a deeper understanding of its mechanism and paving the way for the development of new and improved antibiotics.

    Future Research Directions and Translational Perspectives for Ristomycina,monosulfate

    Emerging Technologies in Ristomycin A, Monosulfate Research

    The landscape of natural product research is being reshaped by emerging technologies that can be pivotal in unlocking the full potential of Ristomycin A, monosulfate. bmbf.decfg.eu These technologies offer the means to re-engineer the molecule to enhance its therapeutic properties while minimizing its undesirable side effects.

    Key technological advancements that could propel Ristomycin A research include:

    Gene Editing and Synthetic Biology: Tools like CRISPR-Cas9 can be employed to modify the biosynthetic gene cluster of Amycolatopsis lurida, the bacterium that produces Ristomycin A. nih.govasm.org This could lead to the creation of novel analogs with improved efficacy and safety profiles. By altering the genetic blueprint, researchers can potentially remove the moieties responsible for platelet aggregation while retaining or even enhancing its antibiotic activity. nih.govasm.org

    High-Throughput Screening (HTS): HTS platforms can rapidly screen vast libraries of Ristomycin A derivatives against a wide range of microbial targets. This can accelerate the discovery of new therapeutic applications, including activity against multidrug-resistant pathogens.

    Computational Modeling and Artificial Intelligence (AI): AI and machine learning algorithms can analyze the structure-activity relationships of Ristomycin A and its analogs. cfg.eu This can predict the biological activities of novel derivatives and guide their rational design, saving considerable time and resources in the drug discovery process. cfg.eu

    Quantum Computing: In the future, quantum computing could revolutionize drug discovery by enabling the precise simulation of molecular interactions. This could provide unprecedented insights into the mechanism of action of Ristomycin A and facilitate the design of highly targeted and effective antibiotics.

    Unexplored Biological Niches for Ristomycin A, Monosulfate Activity

    The search for novel antimicrobial agents has led researchers to explore unique and often extreme environments. These "unexplored biological niches" harbor a wealth of microbial diversity and may hold the key to discovering new activities for existing compounds like Ristomycin A, monosulfate.

    Potential areas for exploration include:

    Marine Environments: The depths of the oceans are home to a vast array of microorganisms that produce unique secondary metabolites as a means of survival. Screening Ristomycin A against marine-derived pathogens could reveal novel antibacterial or antifungal activities.

    Extreme Terrestrial Habitats: Environments such as deserts, hot springs, and polar regions are inhabited by extremophiles that have evolved unique biochemical pathways. nih.gov These organisms could be a source of novel targets for Ristomycin A or may produce enzymes that can be used to modify the molecule in beneficial ways.

    The Human Microbiome: The complex ecosystem of microorganisms residing in and on the human body is a burgeoning area of research. Investigating the effects of Ristomycin A on specific members of the microbiome could uncover new therapeutic strategies for a variety of diseases.

    Integration of Multi-Omics Data in Ristomycin A, Monosulfate Studies

    The integration of various "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems and can offer profound insights into the effects of Ristomycin A, monosulfate. frontiersin.orgnih.govnih.gov This multi-omics approach can elucidate the compound's mechanism of action, identify biomarkers of its activity, and reveal potential new applications. frontiersin.orgnih.govnih.gov

    Key applications of multi-omics integration in Ristomycin A research include:

    Mechanism of Action Studies: By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to Ristomycin A treatment, researchers can gain a detailed understanding of how the compound exerts its effects. This can help to identify its molecular targets and resistance mechanisms.

    Biomarker Discovery: Multi-omics data can be used to identify biomarkers that predict a patient's response to Ristomycin A-based therapies. This can enable the development of personalized medicine approaches and improve treatment outcomes.

    Drug Repurposing: By comparing the multi-omics signatures of Ristomycin A with those of other drugs, researchers can identify potential new therapeutic uses for the compound. This approach, known as drug repurposing, can significantly reduce the time and cost of drug development.

    Collaborative Research Initiatives in Ristomycin A, Monosulfate Exploration

    The multifaceted nature of Ristomycin A research, from fundamental microbiology to clinical applications, necessitates a collaborative approach. purduepharma.comnih.gov Bringing together experts from diverse fields can foster innovation and accelerate the translation of research findings into tangible benefits for patients. ucsf.eduuq.edu.au

    Potential collaborative initiatives include:

    Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic science and clinical development. These partnerships can provide the resources and expertise needed to advance promising Ristomycin A analogs through the drug development pipeline.

    International Consortia: Given the global threat of antimicrobial resistance, international collaborations are essential. nih.govuq.edu.au Establishing consortia of researchers from different countries can facilitate the sharing of data, resources, and expertise, leading to more rapid progress in the field.

    One Health Initiatives: The "One Health" approach recognizes the interconnectedness of human, animal, and environmental health. uq.edu.au Collaborative research that investigates the role of Ristomycin A in all three domains can lead to a more comprehensive understanding of its potential applications and impact. uq.edu.au

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.